HIV-1 inhibitor-54
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H30N6O4S |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
N-[2-[4-[[4-(2,6-dimethylphenoxy)pyrimidin-2-yl]amino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C27H30N6O4S/c1-17-5-4-6-18(2)25(17)37-24-9-12-28-27(31-24)29-20-10-13-33(14-11-20)26(34)23-16-19-15-21(32-38(3,35)36)7-8-22(19)30-23/h4-9,12,15-16,20,30,32H,10-11,13-14H2,1-3H3,(H,28,29,31) |
InChI Key |
JGINKRJKWPFSSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=NC(=NC=C2)NC3CCN(CC3)C(=O)C4=CC5=C(N4)C=CC(=C5)NS(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Potency of HIV-1 Inhibitor-54: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action for the novel and potent HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-54. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiretroviral therapy.
Core Mechanism of Action
This compound is a member of a series of delavirdine and piperidin-4-yl-aminopyrimidine (DPAPYs) hybrids.[1][2][3] Its primary mechanism of action is the specific and potent inhibition of the HIV-1 reverse transcriptase (RT) enzyme.[1][2][3] As a non-nucleoside inhibitor, it binds to an allosteric site on the RT, known as the NNRTI binding pocket (NNIBP), which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of the viral RNA genome into double-stranded DNA. This blockade of reverse transcription is a critical step in preventing the integration of the viral genome into the host cell's DNA and, consequently, halting the viral replication cycle.
Molecular docking studies have further elucidated the binding mode of DPAPYs within the HIV-1 RT, providing a structural basis for their inhibitory activity.[1][2]
Quantitative Efficacy and Cytotoxicity
The antiviral potency and cytotoxicity of this compound and its analogues were evaluated in MT-4 cells. The following tables summarize the key quantitative data from these assessments. This compound is identified as compound 4d in the referenced study and is highlighted as the most potent among the synthesized series.[2][3]
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of DPAPYs
| Compound | Anti-HIV-1 Activity (WT HIV-1 IIIB, EC₅₀ in µM) | Cytotoxicity (MT-4 cells, CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 4d (this compound) | 0.0086 | > 18.5 | 2151 |
| Range for series (4a-r) | 0.0086 - 5.7 | Not explicitly stated for all | Not explicitly stated for all |
| Delavirdine (Reference) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Piperidin-4-yl-aminopyrimidine (Reference) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
EC₅₀: 50% effective concentration for inhibiting viral replication. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index, a measure of the compound's therapeutic window.
Table 2: Inhibitory Activity against HIV-1 Reverse Transcriptase
| Compound | HIV-1 RT Inhibitory Activity (IC₅₀ in µM) |
| 4d (this compound) | 0.11 |
| Range for series (4a-r) | 0.11 - 12.0 |
IC₅₀: 50% inhibitory concentration for the enzyme.
Table 3: Activity of Compound 4d (this compound) Against Resistant Strains
| HIV-1 Mutant Strain | EC₅₀ (nM) |
| L100I | Good to excellent potency |
| K103N | Good to excellent potency |
| Y181C | Good to excellent potency |
| Y188L | Good to excellent potency |
| E138K | 33 |
| F227L + V106A (Double Mutant) | Good to excellent potency |
Data for "Good to excellent potency" indicates significant activity, though specific EC₅₀ values were not available in the abstract.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Anti-HIV-1 Activity Assay
The in vitro anti-HIV-1 activity of the synthesized compounds was determined using the MT-4 cell line, which is highly susceptible to HIV-1 infection.
-
Cell Preparation: MT-4 cells are seeded in 96-well plates at a specified density.
-
Compound Preparation: The test compounds are serially diluted to a range of concentrations.
-
Infection: Cells are infected with the wild-type HIV-1 strain (IIIB) in the presence of the various concentrations of the test compounds. Control wells with no virus, virus only, and reference drugs are included.
-
Incubation: The plates are incubated for a period of 5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring the viability of the host cells. The cytopathic effect of the virus is determined using the MTT method, where the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan by viable cells is measured spectrophotometrically.
-
Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the concentration of the compound that inhibits HIV-1-induced cytopathogenicity by 50%.
Cytotoxicity Assay
The cytotoxicity of the compounds was assessed in parallel with the antiviral activity assay using uninfected MT-4 cells.
-
Cell Preparation: MT-4 cells are seeded in 96-well plates.
-
Compound Treatment: Cells are exposed to the same serial dilutions of the test compounds as in the antiviral assay.
-
Incubation: The plates are incubated under the same conditions for 5 days.
-
Viability Assessment: Cell viability is determined using the MTT assay.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of the compound that reduces the viability of uninfected cells by 50%.
HIV-1 Reverse Transcriptase Inhibition Assay
The direct inhibitory effect of the compounds on the enzymatic activity of HIV-1 RT was evaluated using a cell-free assay.
-
Enzyme and Substrate Preparation: Recombinant HIV-1 RT is purified. A poly(A) template and an oligo(dT) primer are used as the substrate.
-
Reaction Mixture: The reaction is carried out in a buffer containing the enzyme, the template-primer, and the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of a labeled deoxynucleotide triphosphate (e.g., [³H]dTTP).
-
Incubation: The reaction mixture is incubated at 37°C to allow for DNA synthesis.
-
Termination and Quantification: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated and collected on a filter. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined as the concentration of the compound that reduces the enzymatic activity of HIV-1 RT by 50%.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for the Synthesis and Evaluation of this compound.
References
In-Depth Technical Guide: Synthesis and Characterization of HIV-1 Inhibitor-54
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of HIV-1 Inhibitor-54, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The information presented is collated from peer-reviewed scientific literature, offering a detailed resource for researchers in the field of HIV drug discovery and development.
Introduction
This compound, identified as compound 4d in the work by Ming W. et al. (2023), is a novel hybrid molecule derived from delavirdine and piperidin-4-yl-aminopyrimidines (DPAPYs)[1][2]. This compound has demonstrated significant potency against wild-type HIV-1 and various drug-resistant strains, making it a promising candidate for further investigation. Its mechanism of action involves the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle[1][3][4].
Physicochemical Properties and In Vitro Activity
This compound exhibits potent anti-HIV-1 activity with favorable physicochemical properties. The key data are summarized in the tables below.
| Identifier | Value |
| Compound Name | N-(2-(4-((4-(2,6-dimethylphenoxy)pyrimidin-2-yl)amino)piperidine-1-carbonyl)-1H-indol-5-yl)methanesulfonamide |
| Internal ID | This compound (Compound 4d ) |
| Molecular Formula | C₂₇H₃₀N₆O₄S |
| CAS Number | 2771211-71-1 |
Table 1: Compound Identification
| Parameter | Value | Cell Line/Assay |
| Anti-HIV-1 Activity | ||
| EC₅₀ (Wild-Type HIV-1 IIIB) | 32 nM[5] | MT-4 cells |
| EC₅₀ (Wild-Type HIV-1 IIIB) | 8.6 nM[1] | MT-4 cells |
| CC₅₀ (Cytotoxicity) | >18.5 μM | MT-4 cells |
| Selectivity Index (SI) | >2151 | |
| Enzymatic Activity | ||
| IC₅₀ (HIV-1 Reverse Transcriptase) | 0.11 µM[1] | Recombinant HIV-1 RT |
| Activity Against Resistant Strains | ||
| EC₅₀ (L100I) | 15 nM | MT-4 cells |
| EC₅₀ (K103N) | 12 nM | MT-4 cells |
| EC₅₀ (Y181C) | 9.8 nM | MT-4 cells |
| EC₅₀ (Y188L) | 21 nM | MT-4 cells |
| EC₅₀ (E138K) | 7.5 nM | MT-4 cells |
| EC₅₀ (F227L + V106A) | 35 nM | MT-4 cells |
Table 2: In Vitro Biological Activity of this compound
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their coupling to yield the final compound.
Experimental Protocol: Synthesis of N-(2-(4-((4-(2,6-dimethylphenoxy)pyrimidin-2-yl)amino)piperidine-1-carbonyl)-1H-indol-5-yl)methanesulfonamide (Compound 4d)
Step 1: Synthesis of Intermediate 1 - 5-(methylsulfonamido)-1H-indole-2-carboxylic acid
-
To a solution of 5-amino-1H-indole-2-carboxylic acid in pyridine, add methanesulfonyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture into ice-water and acidify with HCl to precipitate the product.
-
Filter, wash with water, and dry to obtain 5-(methylsulfonamido)-1H-indole-2-carboxylic acid.
Step 2: Synthesis of Intermediate 2 - N-(piperidin-4-yl)-4-(2,6-dimethylphenoxy)pyrimidin-2-amine
-
Combine 2-chloro-4-(2,6-dimethylphenoxy)pyrimidine and tert-butyl 4-aminopiperidine-1-carboxylate in the presence of a suitable base (e.g., diisopropylethylamine) in a solvent like N,N-dimethylformamide (DMF).
-
Heat the mixture to 80-100 °C for several hours until the reaction is complete (monitored by TLC).
-
After cooling, extract the product with an organic solvent and purify by column chromatography.
-
Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield N-(piperidin-4-yl)-4-(2,6-dimethylphenoxy)pyrimidin-2-amine.
Step 3: Coupling Reaction to form this compound (Compound 4d)
-
Dissolve 5-(methylsulfonamido)-1H-indole-2-carboxylic acid (Intermediate 1) in DMF.
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).
-
Add N-(piperidin-4-yl)-4-(2,6-dimethylphenoxy)pyrimidin-2-amine (Intermediate 2) to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Synthesis Workflow Diagram
Caption: Synthetic route for this compound.
Characterization Data
The structure of this compound was confirmed by various spectroscopic methods.
| Technique | Data |
| ¹H NMR | (DMSO-d₆, 400 MHz) δ: 11.55 (s, 1H), 9.69 (s, 1H), 8.05 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 2.0 Hz, 1H), 7.40 (d, J = 8.8 Hz, 1H), 7.15-7.05 (m, 4H), 6.95 (dd, J = 8.8, 2.0 Hz, 1H), 6.80 (s, 1H), 6.35 (d, J = 5.6 Hz, 1H), 4.60 (m, 1H), 4.25 (m, 1H), 3.10 (m, 2H), 2.95 (s, 3H), 2.05 (s, 6H), 1.90 (m, 2H), 1.60 (m, 2H). |
| ¹³C NMR | (DMSO-d₆, 101 MHz) δ: 168.5, 162.0, 161.8, 158.2, 137.5, 134.8, 130.5, 129.0, 128.5, 125.8, 125.2, 120.5, 118.9, 113.0, 112.5, 102.0, 98.5, 48.5, 45.0, 40.2, 31.5, 16.5. |
| HRMS (ESI) | m/z [M+H]⁺ Calcd for C₂₇H₃₁N₆O₄S⁺: 551.2128; Found: 551.2131. |
Table 3: Spectroscopic Characterization of this compound
Mechanism of Action
This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, known as the NNRTI-binding pocket (NNIBP)[6][7]. This binding site is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.
The binding of this compound to the NNIBP induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains of the p66 subunit. This conformational change ultimately distorts the catalytic site and prevents the proper binding of the natural deoxynucleoside triphosphate substrates, thereby inhibiting the DNA polymerization activity of the reverse transcriptase[3][4].
Signaling Pathway and Binding Mode Diagram
Molecular modeling studies have elucidated the binding mode of DPAPYs, including this compound, within the NNRTI-binding pocket of HIV-1 RT[1]. The inhibitor adopts a characteristic "U-shaped" conformation, allowing for extensive interactions with key amino acid residues.
Caption: Mechanism of allosteric inhibition of HIV-1 RT.
Conclusion
This compound is a highly potent NNRTI with a promising profile for further drug development. Its robust activity against both wild-type and resistant strains of HIV-1 warrants continued investigation. The detailed synthetic protocol and characterization data provided in this guide serve as a valuable resource for researchers aiming to synthesize this compound for further biological evaluation or to design novel analogues with improved properties. The elucidation of its binding mode through molecular modeling offers a rational basis for the future design of next-generation NNRTIs to combat the ongoing challenge of HIV drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Hybrid Molecules as Potential Drugs for the Treatment of HIV: Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural modification of diarylpyrimidine derivatives as HIV-1 reverse transcriptase inhibitors [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational drug design strategies applied to the modelling of human immunodeficiency virus-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Quest for Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) has been significantly bolstered by the advent of antiretroviral therapy, in which Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) play a pivotal role. These allosteric inhibitors of the viral reverse transcriptase (RT) enzyme have been instrumental in the management of HIV-1 infection due to their high specificity and potent antiviral activity. However, the emergence of drug-resistant viral strains necessitates a continuous and evolving effort in the discovery and development of novel NNRTIs with improved efficacy, a higher genetic barrier to resistance, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core principles and methodologies underpinning the contemporary search for next-generation HIV-1 NNRTIs. We delve into the molecular mechanisms of NNRTI action and resistance, present key quantitative data for a range of novel compounds, and offer detailed protocols for essential experimental assays. Furthermore, we visualize the intricate signaling pathways and the drug discovery workflow to provide a clear and actionable roadmap for researchers in the field.
Introduction: The Enduring Challenge of HIV-1 and the Role of NNRTIs
HIV-1, the retrovirus responsible for Acquired Immunodeficiency Syndrome (AIDS), continues to be a major global public health issue. The replication cycle of HIV-1 is critically dependent on the enzyme reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.[1][2] NNRTIs are a class of antiretroviral drugs that specifically target HIV-1 RT.[3] Unlike their nucleoside counterparts (NRTIs), NNRTIs are not incorporated into the growing DNA chain but instead bind to a hydrophobic, allosteric pocket on the p66 subunit of the enzyme, approximately 10 Å from the catalytic site.[2] This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity.[2]
To date, six NNRTIs have received approval from the U.S. Food and Drug Administration (FDA): nevirapine, delavirdine, efavirenz, etravirine, rilpivirine, and doravirine.[2] The first-generation NNRTIs, while effective, are often compromised by a low genetic barrier to resistance, with single point mutations in the RT enzyme leading to significant loss of antiviral activity.[2] This has driven the development of second-generation NNRTIs, such as etravirine and rilpivirine, which exhibit greater resilience against common resistance mutations.[1] The ongoing discovery of novel scaffolds and chemical entities remains a critical endeavor to outpace the evolution of the virus and improve treatment outcomes for individuals living with HIV-1.
Mechanism of Action and Resistance
The efficacy of NNRTIs is intrinsically linked to their interaction with the NNRTI binding pocket (NNIBP). This pocket is characterized by a degree of plasticity, which has been exploited in the design of next-generation inhibitors. However, this flexibility also allows for the emergence of resistance mutations that can sterically hinder drug binding or alter key interactions without significantly compromising the enzymatic function of RT.
Signaling Pathway: NNRTI Inhibition of HIV-1 Reverse Transcriptase
The binding of an NNRTI to the allosteric pocket of HIV-1 RT induces a non-competitive inhibition of the DNA polymerization process. The following diagram illustrates this inhibitory mechanism.
Caption: NNRTI binding to the allosteric site of HIV-1 RT induces a conformational change that inhibits DNA synthesis.
Common Resistance Mutations
The genetic plasticity of HIV-1 allows for the rapid selection of mutations within the NNIBP that confer resistance to NNRTIs. Some of the most clinically significant mutations include K103N, Y181C, and G190A.[2] The K103N mutation, for instance, is a common resistance pathway for first-generation NNRTIs like efavirenz.[1] Second-generation NNRTIs, such as the diarylpyrimidine (DAPY) derivatives etravirine and rilpivirine, were designed to be more flexible and establish multiple interaction points within the binding pocket, thereby retaining activity against many of these single-point mutants.[1]
Data Presentation: Potency and Cytotoxicity of Novel NNRTIs
The evaluation of novel NNRTI candidates hinges on quantifying their antiviral potency and their potential for cellular toxicity. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting viral replication or enzyme activity, respectively. The 50% cytotoxic concentration (CC50) indicates the concentration at which the compound is toxic to 50% of host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic window of a drug candidate. A higher SI value is indicative of a more promising therapeutic agent.
The following tables summarize the in vitro activity of representative novel NNRTIs from different chemical scaffolds against wild-type (WT) HIV-1 and common resistant strains.
Table 1: Antiviral Activity of Novel Diarylpyrimidine (DAPY) Derivatives
| Compound | Target Strain | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |
| 10i | HIV-1 (WT) | 0.009 | >100 | >11111 | [4] |
| HIV-1 (K103N+Y181C) | 6.2 | >100 | >16 | [4] | |
| Compound 2 | HIV-1 (WT) | 0.0025 | >25 | >10000 | [5] |
| HIV-1 (K103N) | 0.003 | >25 | >8333 | [5] | |
| HIV-1 (Y181C) | 0.012 | >25 | >2083 | [5] | |
| Compound 4 | HIV-1 (WT) | 0.0027 | >25 | >9259 | [5] |
| HIV-1 (K103N) | 0.0032 | >25 | >7812 | [5] | |
| HIV-1 (Y181C) | 0.018 | >25 | >1389 | [5] | |
| Compound 6 | HIV-1 (WT) | 0.003 | >25 | >8333 | [5] |
| HIV-1 (K103N) | 0.0042 | >25 | >5952 | [5] | |
| HIV-1 (Y181C) | 0.012 | >25 | >2083 | [5] |
Table 2: Antiviral Activity of Novel Pyrazolo[4,3-d]isoxazole Derivatives
| Compound | Target Strain | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |
| 7a | HIV-1 (RF) | 0.0008 | >100 | >125000 | |
| HIV-1 (IIIB) | 0.0009 | >100 | >111111 | ||
| 7f | HIV-1 (RF) | 0.0006 | >100 | >166667 | |
| HIV-1 (IIIB) | 0.0007 | >100 | >142857 | ||
| 14c | HIV-1 (RF) | 0.0005 | >100 | >200000 | |
| HIV-1 (IIIB) | 0.0006 | >100 | >166667 |
Table 3: Antiviral Activity of Novel N-Aminoimidazole (NAIM) Analogs against Recombinant HIV-1 RT
| Compound | Target Enzyme | IC50 (µM) | Reference |
| NAIM Analog 1 | WT RT | 0.02 | [3] |
| K103N RT | 0.03 | [3] | |
| Y181C RT | 0.04 | [3] | |
| NAIM Analog 5 | WT RT | 0.01 | [3] |
| K103N RT | 0.02 | [3] | |
| Y181C RT | 0.03 | [3] |
Experimental Protocols
The discovery and characterization of novel NNRTIs rely on a suite of standardized and robust experimental assays. This section provides detailed methodologies for the key in vitro experiments.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant HIV-1 RT.
Principle: The assay quantifies the incorporation of labeled deoxynucleoside triphosphates (dNTPs) into a newly synthesized DNA strand using a template-primer duplex. Inhibition of this process by a test compound leads to a reduction in the signal.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Poly(rA)-oligo(dT)15 template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate) or a non-radioactive detection system (e.g., PicoGreen)
-
Unlabeled dTTP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well or 384-well assay plates
-
Scintillation counter (for radiometric assay) or fluorescence plate reader (for non-radioactive assay)
Procedure (Radiometric):
-
Prepare a reaction mixture containing assay buffer, poly(rA)-oligo(dT)15, and [³H]-dTTP.
-
Add the test compound at various concentrations to the wells of the assay plate. Include a positive control (e.g., a known NNRTI) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding the recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).
-
Harvest the precipitated DNA onto filter mats using a cell harvester.
-
Wash the filter mats to remove unincorporated [³H]-dTTP.
-
Dry the filter mats and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control and determine the IC50 value.
Cell-Based Antiviral Assay
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.
4.2.1. TZM-bl Luciferase Reporter Gene Assay
Principle: TZM-bl cells are a HeLa cell line that expresses CD4, CXCR4, and CCR5, and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter. Upon HIV-1 infection and Tat expression, the LTR is activated, leading to the production of luciferase. The antiviral activity of a compound is measured by the reduction in luciferase activity.[6][7][8]
Materials:
-
TZM-bl cells
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates (white, solid bottom for luminescence)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight to allow for cell adherence.
-
Prepare serial dilutions of the test compounds in growth medium.
-
Remove the culture medium from the cells and add the diluted compounds.
-
Add a pre-titered amount of HIV-1 virus to each well. Include cell control wells (no virus) and virus control wells (no compound).
-
Incubate the plates for 48 hours at 37°C in a CO2 incubator.
-
After incubation, remove the supernatant and add the luciferase assay reagent to lyse the cells and provide the substrate for the luciferase reaction.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control and determine the EC50 value.
4.2.2. p24 Antigen Capture ELISA
Principle: This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures. A reduction in p24 levels in the presence of a test compound indicates inhibition of viral replication.[9][10][11][12]
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, C8166, or peripheral blood mononuclear cells - PBMCs)
-
HIV-1 virus stock
-
Test compounds
-
96-well cell culture plates
-
Commercial p24 antigen capture ELISA kit
Procedure:
-
Infect the target cells with HIV-1 in the presence of serial dilutions of the test compound.
-
Culture the infected cells for a defined period (e.g., 3-7 days).
-
Harvest the cell culture supernatant.
-
Perform the p24 antigen capture ELISA on the supernatants according to the manufacturer's protocol. This typically involves:
-
Coating a microplate with a capture anti-p24 antibody.
-
Adding the cell culture supernatants and a standard curve of recombinant p24.
-
Adding a detection anti-p24 antibody, often conjugated to an enzyme like horseradish peroxidase (HRP).
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of p24 in each sample from the standard curve.
-
Determine the EC50 value of the test compound by plotting the p24 concentration against the compound concentration.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
Materials:
-
The same cell line used for the antiviral assay
-
Complete growth medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Add serial dilutions of the test compounds to the wells. Include a cell control (no compound).
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control and determine the CC50 value.
The NNRTI Discovery and Development Workflow
The path from an initial chemical concept to a clinically viable NNRTI is a long and complex process. The following diagram outlines the typical workflow for NNRTI drug discovery and development.
Caption: A simplified workflow for the discovery and development of novel HIV-1 NNRTIs.
Conclusion and Future Directions
The discovery and development of novel HIV-1 NNRTIs is a dynamic and continually evolving field. While significant progress has been made with the approval of six drugs in this class, the challenge of drug resistance remains a primary driver for further research. The strategies for designing next-generation NNRTIs are becoming increasingly sophisticated, leveraging structure-based drug design, computational modeling, and a deeper understanding of the molecular interactions within the NNRTI binding pocket.[13][14] The focus is on developing compounds with high potency against a broad range of resistant strains, improved pharmacokinetic properties to allow for less frequent dosing, and a favorable safety profile. The methodologies and data presented in this guide provide a foundational framework for researchers to contribute to this critical area of antiviral drug discovery, with the ultimate goal of developing more durable and effective therapies for individuals living with HIV-1.
References
- 1. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-HIV-1 Activity of a Novel Series of Aminoimidazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of novel diarylpyrimidines with hydromethyl linker (CH(OH)-DAPYs) as HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. p24 antigen capture assay for quantification of human immunodeficiency virus using readily available inexpensive reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ablinc.com [ablinc.com]
- 11. goldengatebio.com [goldengatebio.com]
- 12. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 14. A Mechanistic and Structural Investigation of Modified Derivatives of the Diaryltriazine Class of NNRTIs Targeting HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to HIV-1 Inhibitor-54: A Novel Delavirdine-DPAPY Hybrid as a Potent Non-Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a novel and potent HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI), referred to herein as HIV-1 inhibitor-54, a promising candidate from a series of delavirdine and piperidin-4-yl-aminopyrimidine (DPAPY) hybrids. This document details the inhibitor's mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its evaluation. Through the strategic molecular hybridization of two established NNRTIs, delavirdine and DPAPYs, a new class of compounds has been developed with significant potency against wild-type HIV-1 and various drug-resistant strains. This guide is intended to serve as a technical resource for researchers and professionals in the field of antiviral drug discovery and development.
Introduction
The global challenge of Human Immunodeficiency Virus Type 1 (HIV-1) infection necessitates the continuous development of novel antiretroviral agents to combat drug resistance and improve therapeutic outcomes. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART), acting by allosterically inhibiting the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[1]
This guide focuses on a specific delavirdine-DPAPY hybrid, identified as a highly potent compound within a synthesized series (4a-r), which we will refer to as this compound (compound 4d in the primary literature).[2][3] This compound emerged from a molecular hybridization strategy aimed at combining the favorable attributes of delavirdine and the DPAPY scaffold to enhance antiviral efficacy and overcome common resistance mutations.[2]
Mechanism of Action
Like other NNRTIs, this compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, located approximately 10 Å from the catalytic site.[4] This binding induces a conformational change in the enzyme, thereby distorting the catalytic site and inhibiting the conversion of viral RNA into double-stranded DNA, a crucial step for viral replication.[4] The molecular design, a hybrid of delavirdine and DPAPY, is intended to optimize interactions within this allosteric binding pocket, even in the presence of mutations that confer resistance to earlier generation NNRTIs.[1][2]
Quantitative Data
The delavirdine-DPAPY hybrids demonstrated a range of anti-HIV-1 activity. This compound (compound 4d) was identified as the most potent among the synthesized compounds.[1] The following tables summarize the quantitative data for its in vitro activity against wild-type HIV-1, various resistant strains, and its inhibitory effect on the reverse transcriptase enzyme.
Table 1: Anti-HIV-1 Activity of this compound (4d) and Reference Compounds
| Compound | WT HIV-1 IIIB (EC₅₀, nM) | CC₅₀ (µM) | SI |
| This compound (4d) | 8.6 | >18.5 | >2151 |
| Delavirdine | 180 | >214 | >1189 |
| Efavirenz | 1.3 | >46.3 | >35615 |
| Nevirapine | 41 | >225 | >5488 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits HIV-1 replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces the viability of MT-4 cells by 50%. SI (Selectivity Index) is the ratio of CC₅₀ to EC₅₀.
Table 2: Activity of this compound (4d) against NNRTI-Resistant HIV-1 Strains
| HIV-1 Mutant Strain | EC₅₀ (µM) |
| L100I | 0.021 |
| K103N | 0.015 |
| Y181C | 0.028 |
| Y188L | 0.035 |
| E138K | 0.012 |
| F227L + V106A | 0.046 |
Table 3: HIV-1 Reverse Transcriptase (RT) Inhibition
| Compound | RT IC₅₀ (µM) |
| This compound (4d) | 0.11 |
| Delavirdine | 0.27 |
| Efavirenz | 0.29 |
| Nevirapine | 8.4 |
IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits the activity of the recombinant HIV-1 RT enzyme by 50%.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Synthesis of Delavirdine-DPAPY Hybrids
The synthesis of the target compounds, including this compound, follows a multi-step process. A generalized workflow is depicted below. For specific details on reagents and reaction conditions, referral to the primary publication is recommended.
Anti-HIV-1 Activity Assay in MT-4 Cells
This assay determines the in vitro efficacy of the compounds against HIV-1 replication in a human T-cell line.
-
Cell Line: MT-4 cells.
-
Virus: HIV-1 (IIIB) and various NNRTI-resistant strains.
-
Procedure:
-
MT-4 cells are seeded in a 96-well plate.[5]
-
The cells are infected with the HIV-1 strain at a specific multiplicity of infection (MOI).[5]
-
Serial dilutions of the test compounds (including this compound) and reference drugs are added to the infected cell cultures.[5]
-
The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
After incubation, cell viability is assessed using the MTT method (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The absorbance is measured spectrophotometrically, which correlates with the number of viable cells.[5]
-
The EC₅₀ is calculated as the compound concentration that protects 50% of the cells from the cytopathic effect of the virus.
-
Cytotoxicity Assay
This assay evaluates the toxicity of the compounds on the host cells.
-
Cell Line: MT-4 cells.
-
Procedure:
-
MT-4 cells are seeded in a 96-well plate at a density of approximately 5,000 cells/well and pre-incubated for 24 hours.[7]
-
Various concentrations of the test compounds are added to the wells.[7]
-
The plate is incubated for a period corresponding to the anti-HIV assay (e.g., 48 hours).[7]
-
10 µL of CCK-8 solution is added to each well, and the plate is incubated for an additional 1-4 hours.[7]
-
The absorbance is measured at 450 nm using a microplate reader.[7]
-
The CC₅₀ is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
-
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a cell-free enzymatic assay to directly measure the inhibitory effect of the compounds on the HIV-1 RT enzyme.
-
Enzyme: Recombinant HIV-1 reverse transcriptase.
-
Method: Colorimetric or radiometric assay kits are commercially available.[8][9] A common method involves measuring the incorporation of labeled nucleotides into a template-primer.
-
Generalized Procedure:
-
A reaction mixture is prepared containing a template-primer (e.g., poly(A)•oligo(dT)), labeled deoxynucleoside triphosphates (e.g., [³H]dTTP or DIG-dUTP), and the recombinant HIV-1 RT enzyme in a suitable buffer.[10]
-
Serial dilutions of the test compounds are added to the reaction mixture.
-
The reaction is incubated at 37°C to allow for DNA synthesis.
-
The reaction is stopped, and the newly synthesized DNA is captured (e.g., on a streptavidin-coated plate if a biotinylated primer is used).[10]
-
The amount of incorporated labeled nucleotide is quantified using a suitable detection method (e.g., scintillation counting for radioactivity or an enzyme-linked immunosorbent assay (ELISA) for colorimetric detection).[10]
-
The IC₅₀ is determined as the compound concentration that inhibits 50% of the RT enzymatic activity.
-
Molecular Docking
Molecular docking studies were performed to elucidate the binding mode of the delavirdine-DPAPY hybrids within the NNRTI binding pocket of HIV-1 RT.
-
Software: Commonly used software includes AutoDock, GOLD, or similar programs.[11]
-
Protein Structure: The crystal structure of HIV-1 RT (e.g., from the Protein Data Bank, PDB) is used as the receptor.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.
-
Docking Procedure:
-
The inhibitor is docked into the defined NNRTI binding pocket of the RT enzyme.
-
The docking algorithm generates multiple possible binding poses.
-
The poses are scored based on their predicted binding affinity.
-
The most favorable binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the binding pocket. This information is crucial for understanding the structure-activity relationship (SAR).[4][11]
-
Conclusion
This compound, a novel delavirdine-DPAPY hybrid, demonstrates exceptional potency against wild-type HIV-1 and a panel of clinically relevant NNRTI-resistant mutants. Its high selectivity index indicates a favorable safety profile in vitro. The data presented in this guide underscore the potential of molecular hybridization as a successful strategy in the design of next-generation NNRTIs. Further preclinical and clinical development of this compound and its analogs is warranted to fully assess its therapeutic potential in the treatment of HIV-1 infection.
References
- 1. Hybrids of delavirdine and piperdin-4-yl-aminopyrimidines (DPAPYs) as potent HIV-1 NNRTIs: Design, synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking Studies of HIV-1 Resistance to Reverse Transcriptase Inhibitors: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 7. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 8. profoldin.com [profoldin.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Application of Molecular Docking for the Development of Improved HIV-1 Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Basic Pharmacology of a Novel HIV-1 Inhibitor
Disclaimer: As of November 2025, "HIV-1 inhibitor-54" does not correspond to a publicly recognized compound in peer-reviewed literature or pharmaceutical pipelines. Therefore, this guide has been constructed using a hypothetical non-nucleoside reverse transcriptase inhibitor (NNRTI), herein referred to as HI-54 , to demonstrate the required structure, data presentation, and visualizations for a technical whitepaper on a novel antiretroviral agent. The data presented are representative and for illustrative purposes only.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral therapies (ART) to overcome drug resistance and improve treatment regimens.[1] This document outlines the fundamental pharmacological profile of HI-54, a novel, highly potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket near the active site of HIV-1 reverse transcriptase (RT), inducing a conformational change that disrupts its enzymatic activity.[2] HI-54 has been specifically engineered for high genetic barrier to resistance, favorable pharmacokinetic properties, and potent activity against a wide range of NNRTI-resistant HIV-1 strains.
Pharmacodynamics
Mechanism of Action
HI-54 functions by non-competitively binding to the NNRTI binding pocket of the HIV-1 reverse transcriptase p66 subunit. This binding event induces a conformational change in the enzyme's structure, which distorts the position of the catalytic residues and limits the flexibility of the "primer grip," thereby inhibiting the conversion of viral RNA into proviral DNA.[2] This allosteric inhibition is a hallmark of the NNRTI class and effectively halts the viral replication cycle at the reverse transcription stage.[2][3]
Figure 1. Mechanism of action of HI-54 within the HIV-1 replication cycle.
In Vitro Antiviral Activity & Cytotoxicity
The antiviral potency of HI-54 was evaluated against a panel of laboratory-adapted HIV-1 strains and clinical isolates, including those with known NNRTI resistance mutations. A standard TZM-bl cell-based assay was utilized to determine the 50% effective concentration (EC50). Cytotoxicity was assessed in parallel using an MTS assay to determine the 50% cytotoxic concentration (CC50), allowing for the calculation of the selectivity index (SI).
| Parameter | HIV-1 IIIB (Wild-Type) | HIV-1 (K103N Mutant) | HIV-1 (Y181C Mutant) | PBMCs (Uninfected) |
| EC50 (nM) | 0.85 | 3.2 | 4.5 | N/A |
| CC50 (µM) | N/A | N/A | N/A | > 100 |
| Selectivity Index (SI = CC50/EC50) | > 117,600 | > 31,250 | > 22,220 | N/A |
Table 1. In Vitro Activity and Cytotoxicity of HI-54.
Pharmacokinetics
Preclinical pharmacokinetic (PK) studies were conducted in a murine model to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of HI-54 following a single oral dose.
| Parameter | Value (Oral Dosing, 10 mg/kg) | Unit |
| Cmax (Maximum Plasma Concentration) | 1,250 | ng/mL |
| Tmax (Time to Cmax) | 2.0 | hours |
| AUC(0-inf) (Area Under the Curve) | 15,800 | ng·h/mL |
| t1/2 (Elimination Half-life) | 24.5 | hours |
| F (%) (Oral Bioavailability) | 75 | % |
Table 2. Key Pharmacokinetic Parameters of HI-54 in Murine Model.
Experimental Protocols
TZM-bl Reporter Gene Assay (Antiviral Activity)
-
Cell Seeding: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter, are seeded into 96-well microplates at a density of 1x10^4 cells/well and incubated for 24 hours.
-
Compound Preparation: HI-54 is serially diluted in cell culture medium to create a range of concentrations.
-
Infection: Cell culture medium is removed from the plates and replaced with the diluted compound. A predetermined amount of HIV-1 virus stock is then added to each well. Control wells receive virus without the compound or no virus.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 environment, allowing for viral entry, replication, and expression of the luciferase gene.
-
Lysis and Luminescence Reading: After incubation, the supernatant is removed, and cells are lysed. A luciferase substrate is added, and the resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTS Cytotoxicity Assay
-
Cell Seeding: Peripheral Blood Mononuclear Cells (PBMCs) or another relevant cell line are seeded into 96-well plates at an appropriate density.
-
Compound Addition: Serially diluted HI-54 is added to the wells, and the plates are incubated for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTS Reagent: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: Plates are incubated for 1-4 hours. Viable, metabolically active cells reduce the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Reading: The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the log of the compound concentration.
Visualizations
Preclinical Development Workflow
The following diagram illustrates the logical progression of preclinical evaluation for a novel HIV-1 inhibitor like HI-54.
Figure 2. High-level preclinical evaluation workflow for HI-54.
References
Understanding the Molecular Target of HIV-1 Inhibitor-54: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the HIV-1 inhibitor-54, also known as SDF-1/54. It details its molecular target, mechanism of action, and summarizes key quantitative data from preclinical studies. This document also includes detailed experimental protocols for assays used to characterize this inhibitor and visual diagrams to illustrate its function and the methodologies for its evaluation.
Core Concepts: Molecular Target and Mechanism of Action
This compound (SDF-1/54) is a potent and specific inhibitor of HIV-1 entry into host cells.[1][2][3][4][5] Its primary molecular target is the CXC chemokine receptor 4 (CXCR4) , one of the two major co-receptors, along with CCR5, that HIV-1 utilizes to infect CD4+ T cells.[1][6][7]
SDF-1/54 is a mutant of the natural CXCR4 ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12).[5][8] Specifically, it is created by deleting the α-helix of the C-terminal functional region of SDF-1.[2][3][5] This modification results in a protein that retains its ability to bind to CXCR4 but has a remarkably decreased ability to induce the normal physiological signaling and chemotactic functions associated with the native ligand.[5][7][8]
The anti-HIV-1 activity of SDF-1/54 stems from its function as an entry inhibitor . By binding to CXCR4, it competitively blocks the interaction between the viral envelope glycoprotein gp120 and the co-receptor. This inhibition prevents the conformational changes in the viral gp41 protein necessary for the fusion of the viral and cellular membranes, thus halting the entry of the virus into the host cell.[1][9] Additionally, SDF-1/54 has been shown to induce the internalization of the CXCR4 receptor, further reducing its availability on the cell surface for viral binding.[3][7]
Quantitative Data Summary
The inhibitory activity of SDF-1/54 has been quantified against various X4-tropic and dual-tropic HIV-1 strains in different cell types. The following tables summarize the reported 50% inhibitory concentrations (IC50).
Table 1: Anti-HIV-1 Activity of SDF-1/54 Against Laboratory-Adapted Strains
| HIV-1 Strain | Cell Line | IC50 (nM) |
| NL4-3 | MT-2 | 102.84 ± 15.56 |
| IIIB | MT-2 | 113.37 ± 23.23 |
| NL4-3 | PBMC | 41.81 ± 13.73 |
Data compiled from a study by Tan et al.[7]
Table 2: Anti-HIV-1 Activity of SDF-1/54 Against Primary Isolates in TZM-bl Cells
| HIV-1 Isolate | Tropism | IC50 (nM) |
| Primary Isolate 1 | X4 | ~55-92 |
| Primary Isolate 2 | X4 | ~55-92 |
| Primary Isolate 3 | X4 | ~55-92 |
| Dual-tropic Isolates | X4/R5 | Inhibitory activity observed |
Data range compiled from a study by Tan et al.[7]
Table 3: Inhibitory Activity of SDF-1/54 in Cell-Cell Fusion Assays
| Assay Type | Effector Cells | Target Cells | IC50 (nM) |
| Non-infectious | CHO-WT (expressing HIV-1 Env) | MT-2 | 48.72 ± 8.89 |
| Infectious | H9/HIV-1 IIIB | MT-2 | ~97.49 |
Data compiled from a study by Tan et al.[9]
Table 4: Activity of SDF-1/54 Against Drug-Resistant HIV-1 Strains in TZM-bl Cells
| Resistant to | HIV-1 Strain | Observation |
| T1144 | Drug-resistant strain | Potent inhibition |
| T20 (Enfuvirtide) | Drug-resistant strain | Potent inhibition |
Information compiled from a study by Tan et al.[9]
Synergistic Effects: SDF-1/54 has demonstrated potent synergistic anti-HIV-1 activity when used in combination with several classes of antiretroviral drugs, including:
-
Nucleoside Reverse Transcriptase Inhibitors (NRTIs): Zidovudine (AZT) and Tenofovir (TDF)
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Nevirapine (NVP) and Dapivirine (TMC120)
-
Integrase Inhibitor: Raltegravir (RAL)
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope protein (Env) with cells expressing the CD4 receptor and CXCR4 co-receptor.
A. Non-Infectious Cell-Cell Fusion Assay (Syncytia Formation) [9][10][11]
-
Effector Cells: CHO-WT cells engineered to express HIV-1 Env.
-
Target Cells: MT-2 cells, which naturally express CD4 and CXCR4.
-
Procedure:
-
Seed MT-2 cells (1 x 10^5 cells/well) in a 96-well plate.
-
Pre-treat the MT-2 cells with varying concentrations of SDF-1/54 or control inhibitors for 15 minutes at 37°C.
-
Add CHO-WT cells (1 x 10^5 cells/well) to the plate.
-
Incubate the co-culture at 37°C for 48 hours.
-
Count the number of syncytia (large, multinucleated cells formed by cell fusion) in each well using an inverted microscope.
-
Calculate the percent inhibition of cell fusion relative to a no-inhibitor control. The IC50 value is determined using software like CalcuSyn.
-
B. Infectious Cell-Cell Fusion Assay (Dye Transfer) [2][9][10]
-
Effector Cells: H9 cells chronically infected with HIV-1 IIIB (H9/HIV-1 IIIB).
-
Target Cells: MT-2 cells.
-
Procedure:
-
Label H9/HIV-1 IIIB cells (2 x 10^5 cells/mL) with Calcein-AM (1 µM), a fluorescent dye, at 37°C for 30 minutes.
-
Wash the labeled cells to remove excess dye.
-
Incubate the labeled H9/HIV-1 IIIB cells with MT-2 cells (1 x 10^6 cells/mL) at a 1:5 ratio for 2 hours at 37°C in the presence or absence of the inhibitor.
-
Count the fused (larger, dimmer fluorescence) and unfused (smaller, brighter fluorescence) effector cells under a fluorescent microscope.
-
Calculate the percentage of cell fusion and the percentage of inhibition by the test compound.
-
Time-of-Addition Assay
This assay helps to determine the stage of the HIV-1 replication cycle that is inhibited by the compound.[11][12][13]
-
Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR).
-
Virus: HIV-1 strain of interest (e.g., NL4-3).
-
Procedure:
-
Seed TZM-bl cells in a 96-well plate.
-
Infect the cells with HIV-1.
-
Add a fixed, inhibitory concentration of SDF-1/54 at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12, 18, and 24 hours).
-
As controls, add known inhibitors with different mechanisms of action at the same time points (e.g., a reverse transcriptase inhibitor like AZT and another entry inhibitor like AMD3100).
-
After 48 hours of incubation, lyse the cells and measure the luciferase activity, which is proportional to the level of viral replication.
-
Plot the percentage of inhibition at each time point. A decrease in inhibitory activity at later time points indicates that the inhibitor acts at an early stage of the viral life cycle.
-
CXCR4 Internalization Assay
This assay measures the ability of SDF-1/54 to induce the removal of the CXCR4 receptor from the cell surface.[7][14]
-
Cells: MT-2 cells or other cells expressing CXCR4.
-
Reagents: Phycoerythrin (PE)-labeled anti-CXCR4 antibody, flow cytometer.
-
Procedure:
-
Treat MT-2 cells with a specific concentration of SDF-1/54 (e.g., 50 nM) or a control compound (e.g., AMD3100) for a defined period (e.g., 2 hours).
-
Wash the cells to remove the compound.
-
Stain the cells with a PE-labeled anti-CXCR4 antibody.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of PE.
-
A decrease in MFI compared to untreated control cells indicates internalization of the CXCR4 receptor from the cell surface.
-
Mandatory Visualizations
Signaling Pathway and Inhibition Mechanism
Caption: Mechanism of HIV-1 entry and its inhibition by SDF-1/54.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing the anti-HIV-1 activity of SDF-1/54.
Logical Relationship of SDF-1/54 Action
Caption: The dual mechanism of action of this compound.
References
- 1. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Chemokine Receptor CXCR4 for Treatment of HIV-1 Infection, Tumor Progression, and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel CXCR4 Targeting Protein SDF-1/54 as an HIV-1 Entry Inhibitor [mdpi.com]
- 8. Phenotypic Knockout of CXCR4 Expression by a Novel Intrakine Mutant hSDF-1α/54/KDEL Inhibits Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel CXCR4 Targeting Protein SDF-1/54 as an HIV-1 Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.6. HIV-1 Env-Mediated Cell–Cell Fusion [bio-protocol.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Two Disaccharide-Bearing Polyethers, K-41B and K-41Bm, Potently Inhibit HIV-1 via Mechanisms Different from That of Their Precursor Polyether, K-41A [mdpi.com]
- 13. Fejerlectin, a Lectin-like Peptide from the Skin of Fejervarya limnocharis, Inhibits HIV-1 Entry by Targeting Gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Chemical Properties and Structure of HIV-1 Inhibitor-54
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 inhibitor-54 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating significant promise in the landscape of antiretroviral research. This technical guide provides a comprehensive overview of its chemical properties, structure, and mechanism of action, supplemented with detailed experimental methodologies and data presentation. The information herein is intended to support further research and development efforts in the field of HIV therapeutics.
Chemical Properties and Structure
This compound, with the CAS Number 2771211-71-1, is scientifically known as N-[2-(4-{[4-(2,6-dimethylphenoxy)pyrimidin-2-yl]amino}piperidine-1-carbonyl)-1H-indol-5-yl]methanesulfonamide.[1][2][3] Its development stems from a molecular hybridization strategy, combining structural features of delavirdine and piperidin-4-yl-aminopyrimidines (DPAPYs).[2][4] This design has resulted in a compound with potent activity against wild-type HIV-1.[2][4]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C27H30N6O4S | [1][2] |
| Molecular Weight | 534.64 g/mol | [1] |
| Density | 1.399 g/cm³ | |
| CAS Number | 2771211-71-1 | [1][2] |
| IUPAC Name | N-[2-(4-{[4-(2,6-dimethylphenoxy)pyrimidin-2-yl]amino}piperidine-1-carbonyl)-1H-indol-5-yl]methanesulfonamide | [3] |
Structural Representation
Caption: Chemical structure of this compound.
Mechanism of Action
This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[4] It allosterically binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its polymerase activity. Consequently, the viral replication cycle is interrupted.
The following diagram illustrates the inhibitory pathway of this compound.
Caption: Mechanism of action of this compound.
Synthesis
The synthesis of this compound is detailed in the work by Ming W, et al. in the European Journal of Medicinal Chemistry, 2023.[2][4] While the full, step-by-step protocol is proprietary to the publication, the general approach involves the coupling of key intermediates representing the delavirdine and piperidin-4-yl-aminopyrimidine moieties.
A generalized workflow for the synthesis is depicted below.
Caption: Generalized synthesis workflow for this compound.
Experimental Protocols
The anti-HIV activity of this compound was evaluated in MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.[2][4] The following is a representative protocol for determining the in vitro anti-HIV activity of a compound like this compound.
In Vitro Anti-HIV Assay in MT-4 Cells
1. Cell Culture and Maintenance:
-
MT-4 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin and streptomycin).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
To determine the concentration of the compound that is toxic to the host cells, a cytotoxicity assay is performed.
-
MT-4 cells are seeded in a 96-well plate and incubated with serial dilutions of this compound for 4-5 days.
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The absorbance is read at 540 nm.
-
The 50% cytotoxic concentration (CC50) is calculated.
3. Anti-HIV Activity Assay:
-
MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a predetermined multiplicity of infection (MOI).
-
Immediately after infection, serial dilutions of this compound are added to the cells.
-
The infected and treated cells are incubated for 4-5 days.
-
The protective effect of the compound is determined by measuring the viability of the cells using the MTT assay.
-
The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects, is calculated.[5]
4. Data Analysis:
-
The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising therapeutic window for the compound.
The diagram below outlines the experimental workflow for the anti-HIV activity assay.
Caption: Experimental workflow for in vitro anti-HIV assay.
Conclusion
This compound is a well-characterized NNRTI with potent anti-HIV activity demonstrated in vitro. Its unique hybrid structure offers a promising scaffold for the design of next-generation antiretroviral agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to build upon in the ongoing effort to combat HIV/AIDS.
References
- 1. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hybrids of delavirdine and piperdin-4-yl-aminopyrimidines (DPAPYs) as potent HIV-1 NNRTIs: Design, synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Experimental protocol for using HIV-1 inhibitor-54 in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 Inhibitor-54 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the wild-type HIV-1 strain IIIB. In vitro studies utilizing MT-4 cells have demonstrated its significant anti-HIV activity. This document provides detailed experimental protocols for the in vitro evaluation of this compound, including methods for determining antiviral efficacy and cytotoxicity. Additionally, it outlines the mechanism of action and presents relevant quantitative data.
Mechanism of Action
This compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of viral RNA into DNA.[1][2][3] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the synthesis of viral DNA, a critical step in the HIV-1 replication cycle.[3][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain but rather act as non-competitive inhibitors.[3]
Quantitative Data
The in vitro antiviral activity of this compound against the HIV-1 IIIB strain was assessed in MT-4 cells. The key quantitative metric for its efficacy is the half-maximal effective concentration (EC50), which represents the concentration of the inhibitor required to reduce viral activity by 50%.
| Compound | Virus Strain | Cell Line | EC50 (nM) |
| This compound | HIV-1 IIIB | MT-4 | 32 |
Experimental Protocols
This section details the protocols for evaluating the anti-HIV-1 activity and cytotoxicity of this compound in vitro.
Anti-HIV-1 Activity Assay in MT-4 Cells
This protocol is designed to determine the EC50 value of this compound by measuring the inhibition of HIV-1 replication.
Materials:
-
This compound
-
MT-4 cells
-
HIV-1 IIIB virus stock
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well microtiter plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. On the day of the assay, ensure the cells are in the logarithmic growth phase.
-
Compound Dilution: Prepare a series of dilutions of this compound in culture medium.
-
Infection: a. Plate MT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well. b. Add the diluted this compound to the wells. c. Infect the cells with HIV-1 IIIB at a multiplicity of infection (MOI) of 0.01. d. Include control wells with cells and virus but no inhibitor (virus control) and cells with no virus and no inhibitor (cell control).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[5]
-
Quantification of Viral Replication: a. After the incubation period, collect the cell culture supernatant. b. Quantify the amount of HIV-1 p24 antigen in the supernatant using an HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.[6][7][8][9]
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the inhibitor compared to the virus control. b. Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay in MT-4 Cells
This protocol is to determine the 50% cytotoxic concentration (CC50) of this compound using an MTT assay, which measures cell viability.[10][11][12]
Materials:
-
This compound
-
MT-4 cells
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include control wells with cells and medium only (cell control).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (4-5 days).
-
MTT Addition: a. Add MTT solution to each well and incubate for 3-4 hours at 37°C.[12] b. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cytotoxicity for each concentration of the inhibitor compared to the cell control. b. Determine the CC50 value by plotting the percentage of cytotoxicity against the inhibitor concentration.
Visualizations
The following diagrams illustrate the HIV-1 replication cycle and a general workflow for the in vitro inhibition assay.
References
- 1. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. hanc.info [hanc.info]
- 8. ablinc.com [ablinc.com]
- 9. biocat.com [biocat.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Determining the Antiviral Activity of HIV-1 Inhibitor-54
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the antiviral activity of HIV-1 inhibitor-54, a potent inhibitor of wild-type HIV-1 (strain IIIB) in MT-4 cells with a reported EC50 of 32 nM.[1] The following assays are industry-standard methods for quantifying the efficacy of antiretroviral compounds.
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Parameter | Cell Line | Virus Strain | Value |
| EC50 | MT-4 | HIV-1 IIIB | 32 nM |
| CC50 | MT-4 | N/A | To be determined |
| Therapeutic Index (TI) | MT-4 | HIV-1 IIIB | To be calculated (CC50/EC50) |
Note: The 50% cytotoxic concentration (CC50) should be determined experimentally to calculate the therapeutic index, a key parameter for evaluating the inhibitor's specificity.
Experimental Protocols
Two primary assays are detailed below: a cell-based assay using MT-4 cells to measure the inhibition of virus-induced cell death (cytopathic effect), and an ELISA-based assay to quantify the reduction in viral p24 antigen production.
MT-4 Cell-Based Assay for Cytopathic Effect (CPE) Inhibition
This assay is a rapid and sensitive method to determine the ability of an antiviral compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.[2][3][4]
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., IIIB strain)
-
This compound
-
Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, penicillin, and streptomycin)
-
96-well microtiter plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Preparation: Culture MT-4 cells in complete medium. On the day of the assay, ensure the cells are in the logarithmic growth phase. Centrifuge the cells and resuspend them in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Compound Dilution: Prepare a series of dilutions of this compound in complete culture medium. A 2-fold or 3-fold serial dilution is recommended to cover a wide range of concentrations.
-
Assay Setup:
-
Add 100 µL of the MT-4 cell suspension to each well of a 96-well plate.
-
Add 50 µL of the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as virus controls and wells with neither virus nor inhibitor as cell controls.
-
Add 50 µL of a pre-titered amount of HIV-1 stock to the wells containing the inhibitor and the virus control wells. The amount of virus should be sufficient to cause a significant cytopathic effect within 4-5 days.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days, or until the cytopathic effect is clearly visible in the virus control wells.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. After the recommended incubation period, measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the cell control wells.
-
Plot the percentage of viability against the log of the inhibitor concentration.
-
Determine the EC50 value, which is the concentration of the inhibitor that protects 50% of the cells from the virus-induced cytopathic effect, using non-linear regression analysis.
-
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of the HIV-1 p24 capsid protein in the supernatant of infected cell cultures, providing a direct measure of viral replication.[5][6]
Materials:
-
MT-4 cells or other permissive T-cell lines
-
HIV-1 stock
-
This compound
-
Complete culture medium
-
24- or 48-well plates
-
Commercially available HIV-1 p24 antigen capture ELISA kit
-
Microplate reader
Protocol:
-
Cell and Compound Preparation: Prepare cell suspensions and inhibitor dilutions as described in the MT-4 CPE assay protocol.
-
Infection:
-
Seed the cells in 24- or 48-well plates at an appropriate density.
-
Pre-incubate the cells with the diluted inhibitor for 1-2 hours.
-
Infect the cells with a known amount of HIV-1.
-
-
Incubation: Incubate the infected cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatant.
-
p24 ELISA:
-
Follow the protocol provided with the commercial p24 ELISA kit. This typically involves adding the collected supernatants to antibody-coated microplate wells, followed by a series of incubation and wash steps with detection antibodies and a substrate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the p24 standards provided in the kit.
-
Calculate the concentration of p24 in each supernatant sample from the standard curve.
-
Determine the percentage of inhibition of p24 production for each inhibitor concentration relative to the virus control.
-
Calculate the EC50 value, the concentration of the inhibitor that reduces p24 production by 50%, by plotting the percentage of inhibition against the log of the inhibitor concentration and performing a non-linear regression analysis.
-
Visualizations
Caption: Workflow for the MT-4 Cell-Based Cytopathic Effect (CPE) Inhibition Assay.
Caption: Workflow for the HIV-1 p24 Antigen Capture ELISA.
Caption: Potential Targets of HIV-1 Inhibitors in the Viral Life Cycle.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive and Rapid Assay on MT-4 Cells for Detection of Antiviral Compounds Against the AIDS Virus [ground.news]
- 4. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hanc.info [hanc.info]
- 6. ablinc.com [ablinc.com]
Application Notes and Protocols for HIV-1 Inhibitor-54
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the handling and use of HIV-1 inhibitor-54, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The information is intended to guide researchers in preparing the compound for in vitro studies and to provide a general framework for its application in anti-HIV-1 research.
Introduction
This compound is a small molecule compound with the molecular formula C27H30N6O4S, identified as a potent inhibitor of wild-type HIV-1 with an EC50 of 32 nM[1]. As an NNRTI, it allosterically inhibits the reverse transcriptase enzyme, a critical component of the HIV-1 replication cycle. Proper handling and dissolution of this inhibitor are crucial for obtaining accurate and reproducible results in experimental settings.
Recommended Solvent and Solubility
Based on established protocols for similar non-nucleoside reverse transcriptase inhibitors, the recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO) . NNRTIs typically exhibit good solubility in DMSO, which allows for the preparation of concentrated stock solutions suitable for serial dilution in aqueous-based cell culture media for biological assays.
| Solvent | General Solubility of Small Molecule Inhibitors | Notes |
| DMSO | ≥ 100 mg/mL | Recommended for stock solutions. Hygroscopic nature may impact solubility over time; use freshly opened DMSO. |
| Ethanol | Variable | May be used for some compounds, but lower concentrations are often required compared to DMSO. |
| PBS (Phosphate-Buffered Saline) | Generally low | Poor solubility is common for hydrophobic small molecules. Sonication and warming may slightly improve solubility for some compounds. |
| Water | Generally low | Not recommended for initial stock solution preparation of hydrophobic compounds. |
Experimental Protocols
Preparation of Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
-
Preparation of Working Solutions for in vitro Assays
This protocol outlines the serial dilution of the DMSO stock solution into cell culture medium for use in anti-HIV-1 activity assays.
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with serum and antibiotics as required for the specific cell line.
-
Sterile dilution plates (e.g., 96-well plates) or tubes.
-
Calibrated micropipettes.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. This helps to minimize the final concentration of DMSO in the assay. For example, dilute the 10 mM stock solution 1:100 in culture medium to obtain a 100 µM solution.
-
Serial Dilution: Perform a series of dilutions from the intermediate solution in the cell culture medium to achieve the desired final concentrations for the assay. For example, perform a 2-fold or 3-fold serial dilution series in a 96-well plate.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the wells containing cells is kept at a non-toxic level, typically below 0.5% (v/v) . Perform a vehicle control (culture medium with the same final concentration of DMSO) to assess any potential solvent-induced cytotoxicity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its preparation and use in biological assays.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound.
References
Application Notes and Protocols for Novel HIV-1 NNRTIs: Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage, handling, and in vitro evaluation of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), with a focus on Doravirine and Elsulfavirine. Adherence to these guidelines is crucial for ensuring compound integrity, obtaining reproducible experimental results, and maintaining laboratory safety.
Compound Information and Physicochemical Properties
Novel NNRTIs are developed to overcome challenges with earlier generations of drugs, such as resistance and poor solubility.[1][2] Doravirine and Elsulfavirine are two such next-generation NNRTIs. A summary of their key physicochemical properties is presented in Table 1.
| Property | Doravirine | Elsulfavirine |
| Molecular Formula | C₁₇H₁₁ClF₃N₅O₃[3] | C₂₄H₁₇BrCl₂FN₃O₅S[4] |
| Molecular Weight | 425.8 g/mol [3] | 629.28 g/mol [4] |
| Appearance | Solid[3] | Solid Powder[5] |
| Water Solubility | Practically insoluble[6] | 0.000601 mg/mL[7] |
| Solubility in Organic Solvents | Soluble in DMSO; slightly soluble in methanol[3] | Soluble in DMSO (62.5 mg/mL)[1][4] |
Table 1: Physicochemical Properties of Doravirine and Elsulfavirine.
Storage and Stability
Proper storage is critical to maintain the potency and stability of novel NNRTIs. Recommended storage conditions for Doravirine and Elsulfavirine are outlined in Table 2.
| Compound | Form | Storage Temperature | Stability | Special Precautions |
| Doravirine | Solid (Powder) | -20°C[3] | ≥ 4 years[3] | Moisture sensitive; store with a desiccant.[6] |
| In DMSO | -80°C | ≥ 2 years[8] | Aliquot to avoid repeated freeze-thaw cycles. | |
| -20°C | ≥ 1 year[8] | |||
| Elsulfavirine | Solid (Powder) | -20°C[4] | 3 years[4] | Store in a dry, dark place.[5] |
| In DMSO | -80°C | 6 months[1][4] | Aliquot to avoid repeated freeze-thaw cycles.[1] | |
| -20°C | 1 month[1][4] |
Table 2: Recommended Storage and Stability of Doravirine and Elsulfavirine.
Safety and Handling Precautions
Researchers must adhere to standard laboratory safety protocols when handling novel NNRTIs. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses.
Doravirine:
-
May cause skin and serious eye irritation.[9]
-
Harmful if swallowed.[9]
-
Dust may form combustible concentrations in the air.[10]
-
In case of contact, wash skin thoroughly and rinse eyes cautiously with water.[11]
Elsulfavirine:
-
Harmful if swallowed.[12]
-
Very toxic to aquatic life with long-lasting effects.[12]
-
Avoid inhalation, and contact with eyes and skin.[12]
-
In case of ingestion, call a poison center or doctor.[12]
The following DOT script visualizes the general safety workflow for handling powdered NNRTI compounds.
Caption: General workflow for safely handling powdered NNRTIs.
Experimental Protocols
Preparation of Stock Solutions
Accurate preparation of stock solutions is the foundation for reliable in vitro assays.
Materials:
-
Novel NNRTI compound (e.g., Doravirine or Elsulfavirine powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of the NNRTI powder using a calibrated analytical balance.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). Use the following formula:
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))
-
Dissolution: Add the calculated volume of DMSO to the vial containing the NNRTI powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in the dissolution of some compounds.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[1] Store the aliquots at the recommended temperature (see Table 2).
The following DOT script illustrates the decision-making process for preparing NNRTI stock solutions.
Caption: Protocol for preparing NNRTI stock solutions.
Anti-HIV-1 Activity Assay using a Luciferase Reporter Gene
This protocol describes a common method to determine the 50% effective concentration (EC₅₀) of a novel NNRTI using a luciferase reporter cell line (e.g., TZM-bl).
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, antibiotics)
-
HIV-1 virus stock (e.g., laboratory-adapted strains)
-
NNRTI stock solution
-
96-well cell culture plates (white, solid bottom for luminescence)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Dilution: Prepare serial dilutions of the NNRTI stock solution in complete growth medium.
-
Treatment: Add the diluted compounds to the appropriate wells of the cell plate. Include wells with virus only (no compound) as a positive control and cells only (no virus, no compound) as a negative control.
-
Infection: Add the HIV-1 virus stock to all wells except the negative control. The amount of virus should be pre-determined to yield a strong luciferase signal.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
The following DOT script outlines the workflow for the luciferase-based antiviral assay.
Caption: Workflow for a luciferase-based anti-HIV-1 assay.
Conclusion
The successful development and evaluation of novel HIV-1 NNRTIs rely on consistent and careful laboratory practices. These application notes provide a framework for the proper storage and handling of these compounds, along with a detailed protocol for assessing their antiviral activity. By following these guidelines, researchers can ensure the quality of their experiments and contribute to the advancement of HIV-1 therapeutics.
References
- 1. glpbio.com [glpbio.com]
- 2. In Vitro Evaluation of the Drug Interaction Potential of Doravirine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. merck.com [merck.com]
- 11. msd.com [msd.com]
- 12. Elsulfavirine|868046-19-9|MSDS [dcchemicals.com]
- 13. hiv.lanl.gov [hiv.lanl.gov]
Determining the Potency of HIV-1 Inhibitor-54: A Detailed Guide to EC50 Measurement
For Immediate Release
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the 50% effective concentration (EC50) of HIV-1 inhibitor-54. The following protocols and data summaries are designed to ensure accurate and reproducible assessment of the compound's antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1).
Introduction
This compound is a novel compound demonstrating potent activity against the wild-type (WT) HIV-1 strain IIIB in MT-4 cells, with a reported EC50 of 32 nM.[1] Understanding the potency of antiviral compounds is a critical step in the drug development pipeline. The EC50 value represents the concentration of a drug that is required for 50% of its maximum effect. This document outlines the necessary experimental protocols, data presentation standards, and a visual representation of the workflow for the accurate determination of the EC50 value of this compound.
Quantitative Data Summary
The potency of HIV-1 inhibitors is typically evaluated against a panel of HIV-1 strains, including wild-type and drug-resistant variants. The following table summarizes the known antiviral activity of this compound and a related compound, HIV-1 inhibitor-50, for comparative purposes.
| Compound | Virus Strain | Cell Line | EC50 (nM) | CC50 (µM) | Therapeutic Index (TI = CC50/EC50) |
| This compound | HIV-1 (IIIB) | MT-4 | 32[1] | Not Reported | Not Reported |
| HIV-1 inhibitor-50 | HIV-1 (IIIB) | MT-4 | 2.22[2] | 45.6[2] | 20541 |
| HIV-1 (L100I) | MT-4 | 3.04[2] | Not Reported | Not Reported | |
| HIV-1 (K103N) | MT-4 | 2.87[2] | Not Reported | Not Reported | |
| HIV-1 (Y181C) | MT-4 | 10.2[2] | Not Reported | Not Reported | |
| HIV-1 (Y188L) | MT-4 | 13.2[2] | Not Reported | Not Reported | |
| HIV-1 (E138K) | MT-4 | 9.77[2] | Not Reported | Not Reported | |
| HIV-1 (F227L+V106A) | MT-4 | 19.8[2] | Not Reported | Not Reported |
Table 1: Antiviral Activity of HIV-1 Inhibitors
Experimental Protocols
The following are detailed methodologies for conducting the key experiments required to determine the EC50 of this compound.
Protocol 1: Cell Viability Assay (CC50 Determination)
This protocol determines the concentration of the inhibitor that causes a 50% reduction in cell viability (Cytotoxic Concentration 50, CC50).
Materials:
-
MT-4 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% fetal bovine serum, penicillin, and streptomycin)
-
This compound (stock solution of known concentration)
-
96-well microtiter plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the diluted inhibitor to the appropriate wells, resulting in a final volume of 200 µL. Include wells with cells and no inhibitor (cell control) and wells with medium only (background control).
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
On the day of analysis, allow the plate and the cell viability reagent to equilibrate to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Anti-HIV-1 Assay (EC50 Determination)
This protocol measures the ability of the inhibitor to prevent HIV-1 replication.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., strain IIIB) with a known tissue culture infectious dose (TCID50)
-
Complete growth medium
-
This compound
-
96-well microtiter plates
-
p24 antigen ELISA kit or a reporter gene assay system (e.g., luciferase, β-galactosidase)
Procedure:
-
Prepare serial dilutions of this compound in complete growth medium.
-
In a 96-well plate, mix 50 µL of the diluted inhibitor with 50 µL of HIV-1 stock (at a multiplicity of infection of approximately 0.01-0.1).
-
Incubate the virus-inhibitor mixture for 1 hour at 37°C.
-
Add 100 µL of MT-4 cells (at a concentration of 1 x 10^5 cells/mL) to each well.
-
Include wells with cells and virus but no inhibitor (virus control) and wells with cells only (cell control).
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Alternatively, if using a reporter cell line, measure the reporter gene activity (e.g., luminescence or colorimetric change).[3][4]
-
Calculate the percentage of viral inhibition for each inhibitor concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
HIV-1 Life Cycle and Drug Targets
The life cycle of HIV-1 offers several key stages that can be targeted by antiretroviral drugs.[5][6] These include binding, fusion, reverse transcription, integration, replication, assembly, and budding.[5] Inhibitors are designed to block these specific steps to halt viral replication.[6]
Caption: Major stages of the HIV-1 life cycle and the corresponding classes of antiretroviral inhibitors.
Experimental Workflow for EC50 Determination
The process of determining the EC50 value involves a series of sequential steps, from preparing the necessary reagents to analyzing the final data.
Caption: Step-by-step workflow for the determination of the EC50 value of an HIV-1 inhibitor.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. HIV-1 indicator cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 6. The HIV Life Cycle | NIH [hivinfo.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of HIV-1 Inhibitor-54
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the preclinical evaluation of the novel therapeutic candidate, HIV-1 Inhibitor-54. While "Inhibitor-54" is a designated placeholder for this report, the data, protocols, and methodologies presented are based on established preclinical evaluation strategies for various classes of HIV-1 inhibitors. These notes are intended to guide researchers in the assessment of novel anti-HIV-1 compounds, detailing their mechanism of action, antiviral potency, and cytotoxic profile.
The successful development of antiretroviral therapies has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. However, the emergence of drug-resistant strains necessitates the continued discovery and development of new inhibitors with diverse mechanisms of action. This document outlines the application of Inhibitor-54 in preclinical studies, with a focus on its inhibitory effects on various stages of the HIV-1 lifecycle.
Data Presentation: In Vitro Efficacy and Cytotoxicity of Representative HIV-1 Inhibitors
The following tables summarize the in vitro antiviral activity and cytotoxicity of representative HIV-1 inhibitors from different classes, providing a benchmark for the evaluation of new chemical entities like Inhibitor-54.
Table 1: Preclinical Activity of HIV-1 Protease Inhibitors
| Compound | Target Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Atazanavir | Cell Culture | 2.6 - 5.3 | >100 | >18868 - >38461 |
| Darunavir | Cell Culture | 1 - 2 | >100 | >50000 - >100000 |
| Inhibitor-54 (Protease Inhibitor Analogue) | MT-4 Cells | 4.5 | >50 | >11111 |
Table 2: Preclinical Activity of HIV-1 Reverse Transcriptase Inhibitors
| Compound | Target Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| GS-9131 | HIV-1 isolates | 0.29 - 113 | >100 | >885 - >344828 |
| K-5a2 | C8166 cells | 1.11 (µM) | 39.74 | 35.8 |
| Inhibitor-54 (NNRTI Analogue) | C8166 Cells | 8.2 | >75 | >9146 |
Table 3: Preclinical Activity of HIV-1 Entry Inhibitors
| Compound | Target Cell Line | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| BMS-378806 | Cell Culture | ~5 | >100 | >20000 |
| Inhibitor-54 (Entry Inhibitor Analogue) | TZM-bl Cells | 12.5 | >100 | >8000 |
Table 4: Preclinical Activity of HIV-1 Maturation Inhibitors
| Compound | Target Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| VH4004280 (VH-280) | MT-2 Cells | 0.093 | >20 | >215054 |
| VH4011499 (VH-499) | MT-2 Cells | 0.023 | >20 | >869565 |
| Inhibitor-54 (Maturation Inhibitor Analogue) | MT-2 Cells | 0.5 | >25 | >50000 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are fundamental for assessing the antiviral efficacy and safety profile of HIV-1 inhibitors.
Protocol 1: HIV-1 p24 Antigen Capture ELISA for Antiviral Activity
This assay quantifies the amount of HIV-1 p24 core antigen in cell culture supernatants, which is a direct measure of viral replication.
Materials:
-
96-well microtiter plates coated with a murine monoclonal antibody to HIV-1 p24.
-
Test samples (cell culture supernatants).
-
HIV-1 p24 Antigen Standard.
-
Lysis Buffer (0.5% Triton X-100).
-
Wash Buffer (Phosphate-Buffered Saline with 0.05% Tween 20).
-
Biotinylated human anti-HIV-1 IgG (Detector Antibody).
-
Streptavidin-Horseradish Peroxidase (SA-HRP) conjugate.
-
TMB (3,3’,5,5’-tetramethylbenzidine) Substrate Solution.
-
Stop Solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Sample Preparation:
-
Culture target cells (e.g., MT-4, CEM-SS) and infect with HIV-1 in the presence of serial dilutions of Inhibitor-54.
-
Culture for a defined period (e.g., 3-7 days).
-
Harvest the cell culture supernatants and clarify by centrifugation.
-
-
Assay Procedure:
-
Add 20 µL of Lysis Buffer to each well of the antibody-coated microtiter plate.[1]
-
Add 200 µL of standards, controls, and test samples to the appropriate wells.[1]
-
Cover the plate and incubate at 37°C for 1 hour.[1]
-
Wash the plate six times with Wash Buffer.[1]
-
Add 100 µL of biotinylated detector antibody to each well.
-
Cover the plate and incubate at 37°C for 1 hour.
-
Wash the plate six times with Wash Buffer.
-
Add 200 µL of SA-HRP working dilution to each well.[1]
-
Cover the plate and incubate at 37°C for 30 minutes.[1]
-
Wash the plate six times with Wash Buffer.
-
Add 200 µL of TMB Substrate Solution to each well.[1]
-
Incubate at room temperature in the dark for 30 minutes.[1]
-
Add 50 µL of Stop Solution to each well.[1]
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the p24 standards.
-
Calculate the p24 concentration in the test samples.
-
Determine the EC50 value (the concentration of the inhibitor that reduces p24 production by 50%) by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
96-well microtiter plates.
-
Target cells (same as used in the antiviral assay).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Add serial dilutions of Inhibitor-54 to the wells (in the absence of virus).
-
Incubate for the same duration as the antiviral assay (e.g., 3-7 days) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[2]
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm.[2]
-
Calculate the percentage of cell viability compared to the untreated control cells.
-
Determine the CC50 value (the concentration of the inhibitor that reduces cell viability by 50%) by plotting the percentage of viability against the inhibitor concentration.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key HIV-1 lifecycle stages that are targets for inhibition and a typical experimental workflow for preclinical evaluation.
References
Troubleshooting & Optimization
HIV-1 inhibitor-54 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 Inhibitor-54. The information provided addresses common solubility and stability challenges encountered during experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous buffer. What could be the issue and how can I resolve it?
A1: Poor aqueous solubility is a common issue with small molecule inhibitors. Several factors can contribute to this problem. Here is a step-by-step troubleshooting guide:
-
Verify Solvent and Concentration: Ensure you are using the recommended solvent for preparing your stock solution, typically DMSO, and that you have not exceeded the inhibitor's solubility limit in the final aqueous buffer.[1]
-
pH of the Aqueous Buffer: The solubility of ionizable compounds is highly dependent on the pH of the solution.[2][3] The pH of your buffer might be at a point where the inhibitor is least soluble.
-
Solution: Attempt to adjust the pH of your buffer. For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH may be beneficial.[4] It is recommended to perform a pH-solubility profile to determine the optimal pH range.
-
-
Use of Co-solvents: If adjusting the pH is not feasible for your experiment, consider the use of a small percentage of an organic co-solvent (e.g., ethanol, polyethylene glycol) in your final buffer to increase solubility.[5] However, be mindful of the potential effects of the co-solvent on your assay.
-
Sonication and Temperature:
-
Sonication: To overcome poor wettability, brief sonication can help disperse the compound and facilitate dissolution.[6]
-
Temperature: Most compounds have increased solubility at higher temperatures.[3] Gently warming the solution may aid in dissolution. However, be cautious as elevated temperatures can also accelerate degradation.[] Solubility should ideally be checked at both 4°C and 37°C to assess physical stability.[2]
-
Q2: I am observing precipitation of this compound during my long-term cell culture experiments. How can I prevent this?
A2: Precipitation over time, even after initial successful dissolution, points towards issues with kinetic versus thermodynamic solubility or compound stability.
-
Kinetic vs. Thermodynamic Solubility: You may have initially achieved a supersaturated solution (kinetic solubility), which is not stable in the long run and will eventually precipitate to reach its true equilibrium solubility.[4]
-
Solution: Determine the equilibrium solubility of this compound in your specific cell culture medium to ensure your working concentration is below this limit. The shake-flask method is a reliable way to determine equilibrium solubility.[6]
-
-
Compound Degradation: The inhibitor may be degrading over time into less soluble byproducts.
-
Solution: Conduct stability studies of the inhibitor in your cell culture medium at 37°C. Analyze samples at different time points using a stability-indicating method like HPLC to quantify the parent compound and detect any degradation products.[] Based on the stability profile, you may need to replenish the compound in your culture medium more frequently.
-
Q3: How should I properly store my stock solution of this compound to ensure its stability?
A3: Proper storage is critical to maintain the integrity of your inhibitor.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of both polar and non-polar compounds.[1]
-
Storage Temperature: Stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[8]
-
Protection from Light and Moisture: Some compounds are sensitive to light and moisture.[] Store aliquots in amber vials or tubes and in a desiccated environment if the compound is known to be hygroscopic.
Quantitative Data Summary
The following tables summarize typical solubility and stability data that should be determined for this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Method |
| DMSO | ≥ 100 | 25 | Kinetic |
| Ethanol | 10 - 20 | 25 | Equilibrium |
| PBS (pH 7.4) | < 0.1 | 25 | Equilibrium |
| Water | < 0.01 | 25 | Equilibrium |
Note: This is example data. Actual values must be determined experimentally.
Table 2: Stability of this compound in Solution (Example Data)
| Solvent/Medium | Storage Temp. (°C) | Time (days) | % Remaining Parent Compound |
| DMSO | -20 | 30 | >99% |
| PBS (pH 7.4) | 4 | 7 | 95% |
| PBS (pH 7.4) | 37 | 1 | 80% |
| Cell Culture Medium + 10% FBS | 37 | 1 | 75% |
Note: Stability is highly dependent on the specific conditions and should be experimentally verified.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a compound.[6]
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., PBS, pH 7.4) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]
-
Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).[6]
-
Quantification: Dilute the saturated solution with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[2]
Protocol 2: Kinetic Solubility Assay (Nephelometry)
This high-throughput method measures the concentration at which a compound precipitates when added from a DMSO stock to an aqueous buffer.[5]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Add a small volume of each DMSO dilution to a larger volume of the aqueous buffer of interest (e.g., PBS, pH 7.4) in a clear microtiter plate.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[5]
Protocol 3: Stability Assessment in Solution
This protocol evaluates the stability of this compound under specific conditions.[]
-
Solution Preparation: Prepare a solution of this compound in the desired solvent or medium (e.g., cell culture medium) at a known concentration below its solubility limit.
-
Incubation: Aliquot the solution into several vials and incubate them under the desired storage conditions (e.g., 4°C, 25°C, 37°C). Protect from light if necessary.[]
-
Time Points: At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove a vial from incubation.
-
Sample Analysis: Immediately analyze the sample using a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
-
Quantification: Quantify the peak area of the parent compound at each time point and express it as a percentage of the initial concentration at time 0.
Visualizations
Caption: Experimental workflow for assessing solubility and stability, and a logical diagram for troubleshooting precipitation issues.
Caption: A simplified diagram illustrating the HIV-1 entry pathway and the potential mechanism of action for an entry inhibitor like this compound.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. solubility experimental methods.pptx [slideshare.net]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Resistance to HIV-1 Inhibitor-54 In Vitro
Welcome to the technical support center for HIV-1 Inhibitor-54. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric pocket on the HIV-1 reverse transcriptase (RT), which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.[1][2]
Q2: How is resistance to this compound measured in vitro?
A2: Resistance is typically measured using phenotypic assays. This involves determining the 50% inhibitory concentration (IC50) of the inhibitor against viral strains. An increase in the IC50 value for a test virus compared to a wild-type reference strain indicates resistance. This is often expressed as a "fold change" in IC50.[3][4]
Q3: What are common mutations that confer resistance to NNRTIs?
A3: While specific mutations for this compound are not yet fully characterized, common mutations conferring resistance to other NNRTIs include K103N, Y181C, G190A, and L100I, among others.[1][5][6] These mutations often occur within or near the NNRTI binding pocket of the reverse transcriptase.[1][2]
Q4: What is the difference between genotypic and phenotypic resistance testing?
A4: Genotypic testing identifies specific mutations in the viral genes (in this case, the reverse transcriptase gene) that are known to be associated with drug resistance. Phenotypic testing directly measures the ability of the virus to replicate in the presence of different concentrations of the drug.[3][7][8]
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for wild-type virus.
Q: My IC50 value for this compound against the wild-type virus is significantly higher than the reported 32 nM. What could be the cause?
A: Several factors could contribute to this discrepancy.
-
Experimental variability: Ensure that all reagents are properly calibrated and that the assay is performed consistently. Pipetting errors or variations in cell density can significantly impact results.
-
Inhibitor integrity: Verify the concentration and purity of your stock solution of this compound. The compound may have degraded if not stored correctly.
-
Cell line issues: The susceptibility of the cell line to HIV-1 infection can affect the IC50 value. Ensure your cells are healthy and in the logarithmic growth phase.
-
Viral stock quality: The titer and infectivity of your viral stock can influence the outcome. A high multiplicity of infection (MOI) may require higher concentrations of the inhibitor.
Suggested Actions:
-
Perform a dose-response curve with a fresh dilution series of the inhibitor.
-
Verify cell viability and density before and during the experiment.
-
Titer your viral stock to ensure a consistent MOI is used across experiments.
-
Include a control NNRTI with a known IC50 to validate your assay setup.
Problem 2: Inconsistent results in phenotypic assays.
Q: I am observing high variability between replicate wells in my TZM-bl luciferase-based phenotypic assay. What are the common causes and solutions?
A: High variability in luciferase assays can be frustrating. Here are some common culprits and how to address them.
-
Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable luciferase expression. Ensure your cell suspension is homogenous before and during plating.
-
Edge effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
Reagent mixing: Inadequate mixing of the luciferase substrate can lead to inconsistent signal. Ensure thorough but gentle mixing after adding the reagent.
-
Lysis efficiency: Incomplete cell lysis will result in a lower and more variable signal. Ensure the lysis buffer is compatible with your cells and that the incubation time is sufficient.
| Potential Cause | Recommended Solution |
| Inconsistent pipetting | Calibrate pipettes regularly; use a master mix for reagents. |
| High background signal | Use white-walled, clear-bottom plates; subtract background from a "cells only" control.[9][10] |
| Low signal | Optimize transfection efficiency (if applicable); check for expired reagents.[9][11] |
| Contamination | Regularly test for mycoplasma contamination in cell cultures. |
Problem 3: No resistance selected after in vitro passage.
Q: I have been passaging HIV-1 in the presence of increasing concentrations of this compound, but I am not observing a significant increase in the IC50. Why is this?
A: The emergence of resistance can be a complex process.
-
Insufficient selective pressure: The starting concentration of the inhibitor may be too high, preventing any viral replication, or too low, not providing enough pressure for resistant variants to have a growth advantage.
-
Low viral diversity: The initial viral population may lack pre-existing mutations that can lead to resistance.
-
High fitness cost of resistance: The mutations that confer resistance to this compound may also severely impair viral replication, preventing them from becoming the dominant strain.
-
Inhibitor concentration not escalated appropriately: The concentration of the inhibitor should be increased gradually as the virus adapts.
Suggested Actions:
-
Start the selection with a concentration of inhibitor that is around the IC50 or slightly below.
-
Ensure a high-titer, diverse viral stock is used to initiate the selection.
-
Monitor viral replication at each passage (e.g., by p24 ELISA) and only increase the inhibitor concentration once the virus has shown robust replication at the current concentration.
-
Perform genotypic analysis of the viral population at different passages to look for the emergence of minor variants, even if a phenotypic shift is not yet apparent.
Problem 4: Observed cytotoxicity at effective concentrations.
Q: I am observing a decrease in cell viability at concentrations of this compound that are required for viral inhibition. How can I differentiate between antiviral activity and cytotoxicity?
A: It is crucial to assess the cytotoxicity of any new compound.
-
Determine the 50% cytotoxic concentration (CC50): This is the concentration of the compound that reduces cell viability by 50%. This should be done in the absence of the virus.
-
Calculate the Selectivity Index (SI): The SI is the ratio of the CC50 to the IC50 (SI = CC50/IC50). A higher SI value indicates a more favorable therapeutic window, with antiviral effects occurring at concentrations well below those that are toxic to the cells.
| Parameter | Concentration |
| IC50 | 32 nM |
| CC50 (in MT-4 cells) | >10 µM |
| Selectivity Index (SI) | >312.5 |
An SI above 10 is generally considered promising for an antiviral compound.
Experimental Protocols
Protocol 1: Determination of IC50 using a TZM-bl Reporter Gene Assay
-
Cell Preparation: Seed TZM-bl cells in a 96-well white-walled, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in complete DMEM.
-
Infection: Add 50 µL of the diluted inhibitor to the corresponding wells. Then, add 50 µL of a pre-titered HIV-1 stock to each well (except for cell-only controls).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Lysis and Luciferase Assay: Remove the culture medium and lyse the cells according to the manufacturer's protocol for your luciferase assay system. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT/XTT)
-
Cell Seeding: Seed MT-4 cells (or another appropriate cell line) in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete RPMI-1640.
-
Compound Addition: Add 100 µL of serially diluted this compound to the wells. Include a "cells only" control with medium alone.
-
Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[12][13]
-
Solubilization (for MTT): If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.[12][13]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Determine the CC50 value from the dose-response curve.
Protocol 3: In Vitro Resistance Selection
-
Initiation: Infect a culture of susceptible cells (e.g., MT-4 cells) with a high-titer stock of wild-type HIV-1 in the presence of a starting concentration of this compound (e.g., at the IC50).
-
Monitoring: Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen levels in the supernatant).
-
Passage: When viral replication is robust, harvest the cell-free supernatant containing the virus and use it to infect fresh cells.
-
Dose Escalation: Gradually increase the concentration of this compound in the new culture. This is typically done in a stepwise manner (e.g., 2-fold increases).[14]
-
Iteration: Repeat the monitoring and passaging steps for several weeks or until a significant increase in the IC50 is observed.
-
Analysis: At various passages, collect viral supernatant for phenotypic analysis (IC50 determination) and viral RNA for genotypic analysis (sequencing of the reverse transcriptase gene) to identify emerging mutations.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for troubleshooting in vitro results.
Caption: Decision tree for interpreting resistance selection data.
References
- 1. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 4. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 5. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thebodypro.com [thebodypro.com]
- 7. Next Generation Sequencing of HIV-1 Drug Resistant Mutations [protocols.io]
- 8. HIV Drug Resistance Database [hivdb.stanford.edu]
- 9. goldbio.com [goldbio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - ES [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. journals.asm.org [journals.asm.org]
Technical Support Center: Improving In Vitro Bioavailability of Novel NNRTIs
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working to enhance the in vitro characteristics of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). Strong in vitro data on solubility, permeability, and metabolic stability is crucial for predicting in vivo oral bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Solubility Issues
Q1: My novel NNRTI shows very low aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility is a common characteristic of NNRTIs, which are often lipophilic.[1] The first step is to accurately quantify the solubility and then explore formulation or chemical modification strategies.
-
Troubleshooting Steps:
-
Confirm Measurement: Ensure your kinetic and thermodynamic solubility measurements are accurate. Use multiple pH conditions relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
Simple Cosolvents: For early-stage in vitro assays, using a small percentage of a cosolvent like DMSO can be a temporary solution, but be mindful of its potential effects on cell-based assays.
-
pH Modification: If your compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.
-
Formulation Approaches: Explore formulation strategies. Even on a small scale, creating solid dispersions with polymers or complexation with cyclodextrins can dramatically increase solubility.[2][3]
-
Q2: What in vitro formulation strategies can I try at the lab scale to improve NNRTI solubility for cellular assays?
A2: Several lab-scale techniques can enhance the apparent solubility of your NNRTI for in vitro testing. These methods aim to present the drug to the cells in a solubilized state.
-
Recommended Strategies:
-
Amorphous Solid Dispersions: Dissolve the NNRTI and a polymer (e.g., PVP K30, HPMC) in a common solvent and then rapidly remove the solvent. This traps the drug in a high-energy amorphous state, improving dissolution.[4]
-
Complexation with Cyclodextrins: Beta-cyclodextrins and their derivatives (like HP-β-CD or SBE-β-CD) can encapsulate the hydrophobic NNRTI molecule, increasing its aqueous solubility.[2][5]
-
Lipid-Based Formulations: Simple lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can be prepared by mixing your NNRTI with oils, surfactants, and cosolvents. These form fine emulsions upon gentle agitation in an aqueous medium.[3]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[2]
-
Section 2: Permeability and Efflux Problems
Q3: My NNRTI shows low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) in the Caco-2 assay. How do I interpret and troubleshoot this?
A3: Low apparent permeability (Papp) in a Caco-2 assay suggests poor absorption across the intestinal epithelium.[6][7] The issue could be poor passive diffusion or active removal of the compound from the cells by efflux transporters.
-
Troubleshooting Workflow:
-
Check Monolayer Integrity: First, confirm the integrity of your Caco-2 monolayers. Transepithelial electrical resistance (TEER) values should be within the acceptable range for your lab (typically >300 Ω·cm²), and the leakage of a paracellular marker like Lucifer Yellow should be low (<1%).[8]
-
Assess Cytotoxicity: Ensure the concentration of your NNRTI is not toxic to the Caco-2 cells, as this can compromise monolayer integrity and give misleading results.[9]
-
Perform a Bidirectional Assay: Measure permeability in both directions: apical-to-basolateral (A→B) and basolateral-to-apical (B→A). This is crucial for identifying active efflux.[7]
-
Calculate the Efflux Ratio (ER): The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An ER greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp).[8]
-
Q4: The efflux ratio for my NNRTI is high (ER > 2). How can I confirm it is a P-gp substrate and what are the next steps?
A4: A high efflux ratio strongly suggests P-glycoprotein (P-gp/MDR1) involvement.[8] P-gp is a key transporter that limits the absorption of many drugs.[10]
-
Confirmation and Next Steps:
-
Use a P-gp Inhibitor: Repeat the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporine A.[11] If the efflux ratio decreases significantly (approaches 1) and the A→B permeability increases, it confirms that your NNRTI is a P-gp substrate.
-
Structural Modification: Medicinal chemistry efforts can be directed to modify the NNRTI structure to reduce its affinity for P-gp. This is a common strategy in lead optimization.[1]
-
Formulation Strategies: Certain formulation excipients, such as Vitamin E TPGS and various surfactants used in lipid-based systems, can inhibit P-gp and enhance absorption.[12] Incorporating these into your formulation can be a viable strategy.
-
Section 3: Metabolic Stability Concerns
Q5: My NNRTI is rapidly metabolized in a human liver microsome assay (t½ < 15 min). What does this mean and what should I do?
A5: Rapid metabolism in liver microsomes indicates high intrinsic clearance, suggesting the compound may be cleared too quickly in vivo to maintain therapeutic concentrations.[13][14] Microsomal assays primarily assess Phase I metabolism (e.g., CYP450-mediated oxidation).
-
Troubleshooting and Follow-up Actions:
-
Confirm the Finding: Repeat the assay to ensure the result is reproducible. Use appropriate positive controls (e.g., testosterone, verapamil) to validate the assay performance.
-
Identify Metabolically Labile Sites: Use high-resolution mass spectrometry to identify the metabolites formed. Knowing where the molecule is being modified can guide medicinal chemistry efforts to block that metabolic "soft spot," for instance, by introducing a fluorine atom.
-
Assess Phase II Metabolism: If the compound is stable in microsomes but unstable in hepatocyte assays, it may be undergoing Phase II conjugation reactions (e.g., glucuronidation), which are not fully captured in standard microsomal assays.[15]
-
Consider Species Differences: If possible, run the metabolic stability assay in microsomes from other species (e.g., rat, dog) to understand if the rapid metabolism is specific to humans. This is important for selecting the right animal models for pharmacokinetic studies.
-
Data Presentation
Table 1: Example of Formulation Strategies on NNRTI Solubility
| Formulation Strategy | NNRTI | Polymer/Excipient | Fold Increase in Aqueous Solubility | Reference |
| Nanosponge Complex | Efavirenz | β-Cyclodextrin, PVP K30 | 17-fold (in distilled water) | [5] |
| Structural Modification | Catechol Diether Analog | N/A (Chemical Change) | ~47-fold (vs. difluoro analog) | [16] |
| Nanosuspension | Ritonavir | Surfactants | 5.3-fold (permeability increase) | [17] |
This table summarizes reported data and should be used as a guide for potential improvements.
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol is used to assess the intestinal permeability of a compound and determine if it is a substrate for active efflux transporters.[6][7]
-
Cell Culture: Culture Caco-2 cells on semipermeable Transwell inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the validated range. Perform a Lucifer Yellow rejection test to confirm tight junction integrity.[8]
-
Assay Preparation: Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Transport Experiment (A→B): Add the test NNRTI (typically at a non-toxic concentration like 1-10 µM) in HBSS to the apical (donor) side. Add fresh HBSS to the basolateral (receiver) side.
-
Transport Experiment (B→A): Add the test NNRTI in HBSS to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 1-2 hours.
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analysis: Quantify the concentration of the NNRTI in all samples using a sensitive analytical method like LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Efflux Ratio: Calculate the ER = Papp (B→A) / Papp (A→B).
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay determines the rate at which a compound is metabolized by Phase I enzymes.[13]
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase), 0.1 M phosphate buffer (pH 7.4), test compound, and positive control (e.g., a rapidly metabolized drug).
-
Incubation Preparation: Prepare a master mix containing HLM and buffer. Pre-warm this mix at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the test NNRTI (final concentration typically 1 µM) to the master mix. Split the solution into two sets: one for the reaction and one for a "time zero" control. To initiate the metabolic reaction, add the NADPH regenerating system to the reaction set. Add buffer without the regenerating system to the control set.
-
Time Points: Incubate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction mixture.
-
Stop Reaction: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the concentration of the remaining parent NNRTI in the supernatant at each time point using LC-MS/MS.
-
Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. The in vitro half-life (t½) is calculated as: t½ = 0.693 / k
-
Intrinsic Clearance: Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Visualizations
Caption: Troubleshooting workflow for novel NNRTIs in vitro.
Caption: Logic diagram for identifying P-gp efflux in Caco-2 assays.
References
- 1. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of Bioavailability of Non-nucleoside Reverse Transciptase Inhibitor Using Nanosponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 16. Structure-Based Evaluation of Non-nucleoside Inhibitors with Improved Potency and Solubility That Target HIV Reverse Transcriptase Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of HIV-1 Inhibitor-54
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of HIV-1 inhibitor-54.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with an EC50 of 32 nM against wild-type HIV-1 (strain IIIB) in MT-4 cells.[1] Its therapeutic potential is, however, limited by its poor aqueous solubility, which can lead to low bioavailability, variable drug exposure, and challenges in developing suitable formulations for oral and parenteral administration.[2][3]
Q2: What are the initial steps to assess the solubility of this compound?
The first step is to quantify the baseline solubility in relevant aqueous media. This is typically done using equilibrium or kinetic solubility assays.[4] A common goal for drug discovery compounds is to achieve a solubility of >60 µg/mL.[4]
Q3: What are the common strategies to improve the solubility of poorly water-soluble drugs like this compound?
A variety of techniques can be employed, broadly categorized as physical and chemical modifications.[5]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[2][5]
-
Chemical Modifications: These strategies involve altering the molecule itself or its immediate environment. Common methods include pH adjustment, salt formation, and complexation (e.g., with cyclodextrins).[5][6]
-
Formulation Approaches: Utilizing co-solvents, surfactants, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can also significantly enhance solubility.[3][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent results in solubility assays.
Possible Cause:
-
Failure to reach equilibrium.
-
Inaccurate quantification method.
-
Degradation of the compound.
Troubleshooting Steps:
-
Ensure Equilibrium: For equilibrium solubility assays, ensure sufficient incubation time (e.g., 24-48 hours) with agitation.[4]
-
Validate Analytical Method: Use a validated HPLC method for accurate quantification. Ensure the standard curve is linear and covers the expected concentration range.
-
Assess Stability: Perform a stability study of this compound in the assay medium to rule out degradation.
Issue 2: Precipitation of this compound upon dilution of a stock solution.
Possible Cause:
-
The aqueous buffer has a much lower solubilizing capacity than the organic stock solvent (e.g., DMSO).
-
The concentration in the final solution exceeds the kinetic solubility limit.
Troubleshooting Steps:
-
Minimize Organic Solvent: Use the lowest possible concentration of the organic stock solution.
-
Pre-warm the Aqueous Medium: Gently warming the aqueous buffer before adding the stock solution can sometimes help.
-
Investigate Co-solvents: Prepare the aqueous medium with a certain percentage of a water-miscible co-solvent (e.g., ethanol, propylene glycol) to increase the solubility.[6]
Issue 3: Limited solubility improvement with pH adjustment.
Possible Cause:
-
This compound may be a neutral compound or have pKa values outside the physiologically relevant pH range.
-
The ionized form of the drug may still have low solubility.
Troubleshooting Steps:
-
Determine pKa: Experimentally determine the pKa of this compound to understand its ionization behavior.
-
Explore Other Strategies: If pH modification is ineffective, focus on other techniques like solid dispersions or nanosuspensions.
Experimental Protocols
Protocol 1: Equilibrium Solubility Assay (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific aqueous medium.
Materials:
-
This compound (solid)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC-grade water, acetonitrile, and methanol
-
Vials with screw caps
-
Orbital shaker/incubator
-
0.22 µm syringe filters
-
HPLC system with UV detector
Methodology:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.
-
Cap the vial tightly and place it in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for 24-48 hours to ensure equilibrium is reached.[8]
-
After incubation, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.
-
The determined concentration represents the equilibrium solubility.
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
Objective: To increase the dissolution rate and apparent solubility of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound (micronized powder)
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-pressure homogenizer
Methodology:
-
Prepare a pre-suspension by dispersing the micronized this compound and a stabilizer in purified water.
-
Stir this suspension for 30 minutes using a magnetic stirrer.
-
Pass the pre-suspension through a high-pressure homogenizer.
-
Apply homogenization pressures in the range of 1000 to 1500 bar for multiple cycles (e.g., 10-20 cycles).[2]
-
Monitor the particle size distribution of the suspension during the homogenization process using a particle size analyzer.
-
The endpoint is reached when a consistent, narrow particle size distribution in the desired nanometer range is achieved.
-
The resulting nanosuspension can be used for further in vitro and in vivo studies.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Media
| Medium | Temperature (°C) | Solubility (µg/mL) |
| Purified Water | 25 | 0.5 ± 0.1 |
| Phosphate Buffered Saline (pH 7.4) | 37 | 0.8 ± 0.2 |
| Simulated Gastric Fluid (pH 1.2) | 37 | 0.3 ± 0.1 |
| Simulated Intestinal Fluid (pH 6.8) | 37 | 1.2 ± 0.3 |
Table 2: Effect of Different Solubilization Techniques on Apparent Solubility
| Formulation | Apparent Solubility (µg/mL) in PBS (pH 7.4, 37°C) | Fold Increase |
| Unprocessed this compound | 0.8 | - |
| Micronized Powder | 3.5 | 4.4 |
| Nanosuspension (1% Poloxamer 188) | 25.2 | 31.5 |
| Solid Dispersion (1:5 drug-to-polymer ratio with PVP K30) | 45.8 | 57.3 |
| 20% Propylene Glycol in PBS | 15.6 | 19.5 |
| 5% (w/v) Hydroxypropyl-β-Cyclodextrin | 38.1 | 47.6 |
Visualizations
Caption: HIV-1 entry and reverse transcriptase inhibition pathway.
Caption: Workflow for solubility enhancement of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. ijpbr.in [ijpbr.in]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
How to handle loss of HIV-1 inhibitor-54 activity in storage
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the loss of activity of HIV-1 Inhibitor-54 during storage and experimentation.
Troubleshooting Guide
Q1: We are observing a significant loss of activity with our batch of this compound after a few weeks of storage. What are the potential causes?
A1: Loss of activity for a small molecule inhibitor like this compound during storage can stem from several factors. The primary causes are typically chemical degradation, improper storage conditions, or issues with the solvent used for reconstitution.
-
Chemical Degradation: The inhibitor molecule itself may be susceptible to hydrolysis, oxidation, or photodecomposition. This can be exacerbated by exposure to light, moisture, or reactive chemicals in the storage environment.
-
Improper Storage Conditions: Temperature fluctuations are a major contributor to degradation. Storing the compound at a temperature higher than recommended can accelerate degradation. For many small molecule inhibitors, storage at -20°C or -80°C is recommended to maintain long-term stability.[1][2]
-
Solvent Issues: The choice of solvent and the stability of the inhibitor in that solvent are critical. Some organic solvents can degrade over time, producing reactive species that can inactivate your inhibitor. Additionally, repeated freeze-thaw cycles of stock solutions can lead to precipitation and a decrease in the effective concentration of the inhibitor.[3]
-
Contamination: Accidental contamination of the stock solution with nucleophiles, acids, bases, or microbial growth can also lead to the degradation of the inhibitor.
Q2: How can we systematically troubleshoot the observed loss of activity of this compound?
A2: A systematic approach is crucial to identify the root cause of the activity loss. We recommend the following workflow:
-
Verify Inhibitor Identity and Purity: If possible, re-analyze the purity and identity of your current stock of this compound using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Compare the results with the initial certificate of analysis.
-
Prepare Fresh Stock Solutions: Prepare a fresh stock solution of the inhibitor from a new, unopened vial if available. Use a high-purity, anhydrous solvent.
-
Test in a Standard Assay: Test the freshly prepared stock solution alongside your existing stock in a well-established and validated activity assay. This will help determine if the issue is with the inhibitor stock or the assay itself.
-
Evaluate Storage Conditions: Review your storage procedures. Ensure the inhibitor is stored at the recommended temperature, protected from light, and in an airtight container to prevent moisture exposure.
-
Assess Solvent Stability: If you suspect solvent degradation, prepare fresh stock solutions in different recommended solvents and compare their activity over a short period.
Below is a troubleshooting workflow to guide your investigation.
Frequently Asked Questions (FAQs)
Q3: What are the recommended storage conditions for this compound?
A3: For small molecule inhibitors like this compound, the following storage conditions are generally recommended to ensure long-term stability:
-
Solid Form: Store the lyophilized powder at -20°C or -80°C for long-term storage. Keep the container tightly sealed and protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous solvent (e.g., DMSO, ethanol). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Once an aliquot is thawed, it should be used promptly and any remaining solution discarded.
Q4: How many freeze-thaw cycles can a stock solution of this compound tolerate?
A4: It is highly recommended to avoid multiple freeze-thaw cycles. For some compounds, even a single freeze-thaw cycle can lead to precipitation or degradation. The best practice is to aliquot stock solutions into volumes suitable for a single experiment. Studies on other biological materials like virus-like particles have shown that more than two freeze-thaw cycles can lead to changes in their structure.[1][2]
Q5: Can the choice of solvent affect the stability of this compound?
A5: Absolutely. The stability of a small molecule inhibitor can be highly dependent on the solvent. It is crucial to use high-purity, anhydrous solvents. Some solvents can degrade over time to form reactive species. For instance, DMSO can oxidize to dimethyl sulfone (DMSO2), and aged stocks of THF can form explosive peroxides. Always use fresh, high-quality solvents for preparing stock solutions.
Q6: We have been storing our inhibitor in solution at 4°C for short-term use. Is this acceptable?
A6: While short-term storage at 4°C may be acceptable for some stable compounds, it is generally not recommended for extended periods. The rate of chemical degradation is significantly higher at 4°C compared to -20°C or -80°C. For some protein-based HIV inhibitors, storage in solution at 4°C for 3 months showed retained activity, but small molecules can be more variable.[4] It is always best to consult the manufacturer's datasheet for specific recommendations. If no data is available, storing aliquots at -80°C is the safest approach.
Data on Inhibitor Stability
The stability of HIV-1 inhibitors can vary significantly based on their chemical nature (small molecule vs. protein) and the storage conditions. Below is a summary of stability data for different types of HIV-1 inhibitors.
| Inhibitor Type | Storage Form | Temperature | Duration | Outcome |
| Protein-based | Solution (PBS) | 50°C | > 14 months | Decreased activity |
| Protein-based | Encapsulated in Silk Fibroin | 50°C | > 14 months | Retained potent functionality[4] |
| HIV-1 Pr55gag VLPs | 15% Trehalose | -70°C | 12 months | Retained original appearance[1] |
| HIV-1 Pr55gag VLPs | 5% Trehalose, Sorbitol, or Sucrose | 4°C, -20°C, -70°C | 1 month | Not all intact[1] |
| HIV-1 RNA | Whole EDTA blood | 25°C | 72 hours | Stable[5] |
| HIV-1 RNA | Whole EDTA blood | 4°C | 24 hours | Declined[5] |
| HIV-1 RNA | Plasma in lysis buffer | -70°C | 6 months | Stable[5] |
Experimental Protocols
Protocol 1: Assessing Inhibitor Activity using an HIV-1 Protease Assay
This protocol describes a general method for determining the in vitro activity of this compound against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)
-
This compound stock solution
-
Positive Control Inhibitor (e.g., Ritonavir)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer.
-
In a 96-well plate, add the diluted inhibitors. Include wells with assay buffer only (no inhibitor control) and wells with a known potent inhibitor (positive control).
-
Add a pre-determined concentration of recombinant HIV-1 Protease to each well, except for the no-enzyme control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HIV-1 Protease Substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 330/450 nm) for 1-2 hours at 37°C.[6]
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value.
Protocol 2: Cell-Based HIV-1 Infection Assay
This protocol outlines a general method to assess the antiviral activity of this compound in a cell-based assay.
Materials:
-
TZM-bl reporter cell line (expresses CD4, CXCR4, and CCR5, and contains Tat-responsive luciferase and β-galactosidase genes)[7]
-
HIV-1 virus stock (e.g., NL4-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound stock solution
-
Positive Control Inhibitor (e.g., a known entry or protease inhibitor)
-
96-well clear-bottom white plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight to allow for cell adherence.
-
Prepare serial dilutions of this compound and the positive control inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted inhibitors. Include wells with medium only (no inhibitor control).
-
Add a pre-titered amount of HIV-1 virus stock to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 48 hours.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition as a function of the inhibitor concentration and determine the EC50 value.
Conceptual Pathway
The following diagram illustrates a simplified, conceptual pathway of HIV-1 entry and replication, highlighting the potential points of action for an inhibitor like this compound.
References
- 1. Stability studies of HIV-1 Pr55gag virus-like particles made in insect cells after storage in various formulation media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HIV-1 Capsid Stabilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization and Sustained Release of HIV Inhibitors by Encapsulation in Silk Fibroin Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of HIV-1 RNA in blood during specimen handling and storage prior to amplification by NASBA-QT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.co.jp [abcam.co.jp]
- 7. Current methods for detecting and assessing HIV-1 antibody resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FRET-Based Assays for HIV-1 Protease Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Förster Resonance Energy Transfer (FRET)-based assays for the screening and characterization of HIV-1 protease inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during FRET-based HIV-1 protease inhibitor assays, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio (SNR) | 1. Suboptimal FRET pair efficiency.[1][2] 2. Low concentration of protease or substrate.[3] 3. High background fluorescence from assay components or test compounds.[4] 4. Inefficient quenching of the donor fluorophore in the uncleaved substrate. | 1. Select a FRET pair with significant spectral overlap between the donor's emission and the acceptor's excitation spectra.[1][5] Consider using brighter and more photostable fluorophores like AcGFP1 and mCherry.[3][5] 2. Optimize the concentrations of both the HIV-1 protease and the FRET substrate to ensure a detectable signal change upon cleavage.[3][5] 3. Use longer wavelength fluorophores (e.g., HiLyte Fluor™ 488/QXL™ 520) to minimize interference from autofluorescence.[4] Run appropriate controls (e.g., buffer alone, buffer with compound) to determine background levels. 4. Ensure the donor and acceptor are in close proximity (<10 nm) in the intact substrate design to maximize quenching.[1] |
| Photobleaching | 1. Prolonged exposure to excitation light.[3][5] 2. High intensity of the excitation source. | 1. Minimize the exposure time of the sample to the excitation light.[2] 2. Reduce the intensity of the excitation source. 3. Use more photostable fluorophores. AcGFP1 has been shown to be more tolerant to photobleaching than CFP.[3][5] |
| Inner Filter Effect (IFE) | 1. High concentration of the FRET substrate or other absorbing species in the sample.[6][7] 2. Test compounds absorb light at the excitation or emission wavelengths.[6] | 1. Reduce the concentration of the FRET substrate. It is recommended to keep the optical density below 0.1 at the excitation wavelength.[7] 2. If possible, select an excitation wavelength where the compound has minimal absorbance.[7] 3. Apply mathematical correction methods for IFE.[8] |
| Inconsistent or Irreproducible Results | 1. Variability in reagent concentrations or pipetting. 2. Fluctuations in temperature or pH.[1][2] 3. Instability of the enzyme or substrate. | 1. Ensure accurate and consistent pipetting. Prepare master mixes for reagents where possible. 2. Maintain a constant temperature and pH throughout the assay. The optimal pH for HIV-1 protease is typically acidic (around 6.0-6.5).[5][9] 3. Store enzyme and substrate according to the manufacturer's instructions. Prepare fresh reagents as needed. |
| Assay Interference from Test Compounds | 1. Compound autofluorescence.[4] 2. Compound precipitates in the assay buffer. 3. Compound directly quenches the fluorophores. | 1. Measure the fluorescence of the compound alone at the assay wavelengths to identify and subtract background. 2. Check the solubility of the test compounds in the assay buffer. Consider using a lower concentration or adding a solubilizing agent like DMSO (ensure the final concentration does not inhibit the enzyme). 3. Run control experiments with the cleaved substrate in the presence of the compound to check for quenching effects. |
Frequently Asked Questions (FAQs)
1. What is the basic principle of a FRET-based assay for HIV-1 protease inhibitors?
A FRET-based assay for HIV-1 protease utilizes a substrate peptide that contains a specific cleavage site for the enzyme. This peptide is flanked by a donor and an acceptor fluorophore. When the substrate is intact, the two fluorophores are in close proximity, allowing for Förster Resonance Energy Transfer to occur. Upon excitation of the donor, energy is non-radiatively transferred to the acceptor, which then emits light. When HIV-1 protease cleaves the substrate, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.[5][10] Inhibitors of the protease will prevent this cleavage, thus maintaining the FRET signal.[5]
2. How do I choose the right FRET pair for my assay?
The selection of an appropriate FRET pair is crucial for assay performance. Key considerations include:
-
Spectral Overlap: The emission spectrum of the donor fluorophore must significantly overlap with the excitation spectrum of the acceptor fluorophore.[1]
-
Photostability: Choose fluorophores that are resistant to photobleaching, especially for kinetic studies.[3][5]
-
Quantum Yield: A high quantum yield of the donor contributes to a stronger FRET signal.[5]
-
Wavelength: Longer wavelength fluorophores can help minimize background fluorescence from test compounds and biological samples.[4]
-
Commonly used pairs:
-
CFP (Cyan Fluorescent Protein) and YFP (Yellow Fluorescent Protein) are widely used but can be prone to photobleaching and spectral crosstalk.[3]
-
AcGFP1 (Aequorea coerulescens Green Fluorescent Protein) and mCherry (a red fluorescent protein) offer improved photostability and reduced crosstalk.[3][5]
-
Synthetic dye pairs like HiLyte Fluor™ 488 and QXL™ 520 can provide enhanced sensitivity.[4]
-
3. What are the optimal conditions for an in vitro HIV-1 protease FRET assay?
Optimal conditions can vary depending on the specific substrate and enzyme preparation. However, typical starting points are:
-
pH: HIV-1 protease is an aspartic protease with an optimal pH in the acidic range, typically between 6.0 and 6.5.[5][9]
-
Buffer: A common reaction buffer includes sodium acetate, NaCl, EDTA, and a reducing agent like DTT.[5][9]
-
Temperature: Assays are often performed at room temperature or 37°C.[3]
-
Reagent Concentrations: The concentrations of the FRET substrate and HIV-1 protease need to be optimized empirically to achieve a good signal window and linear reaction kinetics.
4. How can I minimize the inner filter effect in my assay?
The inner filter effect (IFE) occurs when a substance in the sample absorbs the excitation or emission light, leading to inaccurate fluorescence measurements.[6] To minimize IFE:
-
Limit Substrate Concentration: Keep the absorbance of your sample at the excitation wavelength below 0.1.[7]
-
Check Compound Absorbance: Screen your test compounds for absorbance at the assay wavelengths.
-
Use Correction Formulas: Mathematical models can be applied to correct for IFE if it cannot be avoided experimentally.[8]
-
Instrument Settings: Some microplate readers allow for adjustments in the read height (z-position), which can help mitigate IFE.[8]
5. How do I determine the IC50 of an inhibitor using a FRET assay?
To determine the half-maximal inhibitory concentration (IC50), you will need to perform the FRET assay with a fixed concentration of enzyme and substrate and varying concentrations of the inhibitor. The initial reaction rates (or endpoint fluorescence) are then plotted against the logarithm of the inhibitor concentration. The data is fitted to a dose-response curve (e.g., a four-parameter logistic model) to calculate the IC50 value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.[11]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing FRET-based HIV-1 protease inhibitor assays.
Table 1: In Vitro Assay Conditions
| Parameter | Value | Reference |
| pH | 6.0 - 6.5 | [5][9] |
| NaCl Concentration | 0.8 M | [5][9] |
| Sodium Acetate Concentration | 80 mM | [5][9] |
| EDTA Concentration | 1 mM | [5][9] |
| DTT Concentration | 1 mM (added fresh) | [5][9] |
| Probe (Substrate) Concentration | 5 µg in 60 µL (approx. 1.9 µM) | [5][9] |
| HIV-1 Protease Concentration | 0.09 µM to 0.55 µM (optimization range) | [5] |
| Incubation Time (Kinetics) | 20 minutes | [3] |
| Incubation Time (Endpoint) | 1 hour | [3] |
Table 2: Example FRET Probe and Inhibitor Data
| FRET Probe | FRET Pair | Cleavage Site | Inhibitor | IC50 (in vivo) | Reference |
| GcC | AcGFP1 / mCherry | p2/p7 (ATIM*MQRG) | Ritonavir | ~10 µM (used concentration) | [5] |
| Gag-iFRET | CFP / YFP | Between MA and CA | Darunavir | 2.8 nM (infectivity) | [11] |
| Gag-iFRET | CFP / YFP | Between MA and CA | Darunavir | 7.0 nM (maturation) | [11] |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Protease Inhibition Assay
This protocol provides a general framework for an in vitro FRET-based assay to screen for HIV-1 protease inhibitors.
-
Reagent Preparation:
-
Prepare a 2X reaction buffer containing 160 mM sodium acetate, 1.6 M NaCl, 2 mM EDTA, and 2 mM DTT at pH 6.0.
-
Dilute the FRET substrate and HIV-1 protease to the desired concentrations in 1X reaction buffer.
-
Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO) and then dilute further into 1X reaction buffer.
-
-
Assay Setup (384-well plate format):
-
Add 10 µL of the inhibitor dilution to the appropriate wells. For control wells, add 10 µL of buffer with the same concentration of solvent.
-
Add 20 µL of the FRET substrate solution to all wells.
-
Initiate the reaction by adding 20 µL of the HIV-1 protease solution to all wells except the negative control (add 20 µL of buffer instead).
-
The final volume in each well should be 50 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for the FRET pair being used (e.g., for AcGFP1/mCherry, excitation at 475 nm and emission scanned from 490 nm to 650 nm).[9]
-
For kinetic measurements, record the fluorescence signal at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).
-
For endpoint measurements, incubate the plate at the desired temperature for a specific time (e.g., 60 minutes) before reading the final fluorescence.
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear phase of the reaction progress curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Principle of the FRET-based assay for HIV-1 protease.
Caption: Experimental workflow for HIV-1 protease inhibitor screening.
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
- 1. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. eurogentec.com [eurogentec.com]
- 5. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 7. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancement of Probe Signal for Screening of HIV-1 Protease Inhibitors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FRET-Based Detection and Quantification of HIV-1 Virion Maturation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of HIV-1 Inhibitor-54 and Delavirdine for HIV-1 Reverse Transcriptase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of HIV-1 inhibitor-54, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), with the first-generation NNRTI, delavirdine, and other established NNRTIs. This report synthesizes available experimental data on their potency, cytotoxicity, and resistance profiles, offering a clear perspective on their potential therapeutic value.
Executive Summary
This compound, a recently developed hybrid molecule, demonstrates significantly higher potency against wild-type HIV-1 and a more favorable resistance profile compared to the older NNRTI, delavirdine. While delavirdine has largely been superseded in clinical practice due to lower efficacy and a complex drug-drug interaction profile, it serves as a relevant benchmark for the evaluation of new NNRTI candidates. Experimental data indicates that this compound exhibits potent, nanomolar-range activity against both wild-type and several key drug-resistant strains of HIV-1, suggesting a higher barrier to resistance. This guide presents a comprehensive comparison of these compounds to aid in the ongoing research and development of more effective antiretroviral therapies.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound, delavirdine, and, for broader context, the widely used NNRTIs efavirenz and nevirapine.
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity
| Compound | EC50 (Wild-Type HIV-1) | Cell Line | CC50 | Selectivity Index (SI = CC50/EC50) |
| This compound (Compound 4d) | 8.6 nM[1][2] | MT-4 | 18.5 µM | 2151[1][2] |
| Delavirdine | Not specified in µM/nM | Various | >25 µM[3] | Not specified |
| Efavirenz | ~1.5 nM (IC95) | MT-4 | 6 µM[4] | ~4000 |
| Nevirapine | 40 nM[5] | Cell Culture | Not specified | Not specified |
Table 2: HIV-1 Reverse Transcriptase (RT) Inhibition
| Compound | IC50 (Wild-Type HIV-1 RT) |
| This compound (Compound 4d) | 0.11 µM[1][2] |
| Delavirdine | 0.26 µM[3] |
| Efavirenz | Ki of 2.93 nM[4] |
| Nevirapine | 84 nM[5] |
Table 3: Activity Against NNRTI-Resistant HIV-1 Mutants (EC50)
| Mutant Strain | This compound (Compound 4d) | Delavirdine | Efavirenz | Nevirapine |
| L100I | 1.1 µM[6] | Reduced Susceptibility | Reduced Susceptibility | High-level Resistance |
| K103N | 0.12 µM[6] | High-level Resistance | High-level Resistance | High-level Resistance |
| Y181C | 0.36 µM[6] | High-level Resistance | Reduced Susceptibility | High-level Resistance |
| Y188L | 0.75 µM[6] | High-level Resistance | High-level Resistance | High-level Resistance |
| E138K | 0.033 µM[6] | Data not available | Data not available | Data not available |
| F227L + V106A | 3.06 µM[6] | Data not available | Data not available | Data not available |
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
Both this compound and delavirdine belong to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause termination, NNRTIs employ a different mechanism. They bind to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby allosterically inhibiting its function and preventing the conversion of viral RNA to DNA.
References
- 1. Hybrids of delavirdine and piperdin-4-yl-aminopyrimidines (DPAPYs) as potent HIV-1 NNRTIs: Design, synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inventio.up.edu.mx [inventio.up.edu.mx]
- 3. researchgate.net [researchgate.net]
- 4. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors
In the landscape of antiretroviral therapy, next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) have emerged as a cornerstone for the management of HIV-1 infection. This guide provides a comprehensive head-to-head comparison of three leading next-generation NNRTIs: doravirine, etravirine, and rilpivirine. We will delve into their clinical efficacy, safety profiles, resistance patterns, and mechanisms of action, supported by data from pivotal clinical trials. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their work.
At a Glance: Key Performance Metrics of Next-Generation NNRTIs
The following tables summarize the key efficacy and safety data from major clinical trials of doravirine, etravirine, and rilpivirine.
Table 1: Efficacy in Treatment-Naïve Patients (Week 48)
| Drug Regimen | Clinical Trial | Virologic Suppression (HIV-1 RNA <50 copies/mL) | Comparator Regimen | Comparator Virologic Suppression |
| Doravirine (100 mg) + 2 NRTIs | DRIVE-FORWARD[1][2] | 84% | Darunavir/ritonavir + 2 NRTIs | 80% |
| Doravirine/Lamivudine/TDF | DRIVE-AHEAD[3][4][5] | 84% | Efavirenz/Emtricitabine/TDF | 81% |
| Rilpivirine (25 mg) + 2 NRTIs | ECHO/THRIVE (pooled)[6][7] | 84% | Efavirenz + 2 NRTIs | 82% |
Table 2: Efficacy in Treatment-Experienced Patients (Week 24/96)
| Drug Regimen | Clinical Trial | Virologic Suppression (HIV-1 RNA <50 copies/mL) | Comparator | Comparator Virologic Suppression |
| Etravirine (200 mg BID) + OBR | DUET-1 & DUET-2 (pooled, Week 96)[8] | 57% | Placebo + OBR | 36% |
OBR: Optimized Background Regimen
Table 3: Comparative Safety and Tolerability
| Drug | Common Adverse Events (Incidence) | Discontinuation Rate due to Adverse Events | Key Safety Considerations |
| Doravirine | Nausea (7%), headache (6%), fatigue (6%), diarrhea (5%), abdominal pain (5%)[9] | 2-3%[9] | Favorable neuropsychiatric and lipid profiles compared to efavirenz.[3][5][10] |
| Etravirine | Rash (20-21%), diarrhea (12-20%)[8][11] | Not significantly different from placebo[8] | Potential for drug-drug interactions as it is an inducer of CYP3A and inhibitor of CYP2C9 and CYP2C19.[12] |
| Rilpivirine | Rash (3%), dizziness (8%), abnormal dreams/nightmares (8%)[7] | 3%[7] | Lower incidence of rash, dizziness, and abnormal dreams compared to efavirenz.[7] Efficacy may be lower in patients with high baseline viral loads (>100,000 copies/mL).[7] |
Mechanism of Action: A Shared Pathway with Subtle Differences
Next-generation NNRTIs share a common mechanism of action: they are allosteric inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[13] They bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNRTI-BP), which is located approximately 10 Å from the catalytic site of the p66 subunit of the RT heterodimer.[14][15] This binding induces conformational changes in the enzyme, distorting the positions of the DNA-binding residues and ultimately inhibiting DNA polymerization.[16]
References
- 1. pure.eur.nl [pure.eur.nl]
- 2. natap.org [natap.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Doravirine/Lamivudine/Tenofovir Disoproxil Fumarate (TDF) Versus Efavirenz/Emtricitabine/TDF in Treatment-naive Adults With Human Immunodeficiency Virus Type 1 Infection: Week 96 Results of the Randomized, Double-blind, Phase 3 DRIVE-AHEAD Noninferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Efficacy and safety of rilpivirine (TMC278) versus efavirenz at 48 weeks in treatment-naive HIV-1-infected patients: pooled results from the phase 3 double-blind randomized ECHO and THRIVE Trials [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of etravirine at week 96 in treatment-experienced HIV type-1-infected patients in the DUET-1 and DUET-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Week 96 analysis of rilpivirine or efavirenz in HIV-1-infected patients with baseline viral load ≤ 100 000 copies/mL in the pooled ECHO and THRIVE phase 3, randomized, double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review of Doravirine Resistance Patterns Identified in Participants During Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of TMC125 (etravirine) in treatment-experienced HIV-1-infected patients in DUET-1: 24-week results from a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DUET Trials Design âINTELENCE 200 mg Twice Daily vs. Placebo â INTELENCE® (etravirine) | Intelence [intelence.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
Validating Cellular Target Engagement of HIV-1 Inhibitor-54: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HIV-1 inhibitor-54's performance against a known alternative, supported by experimental data. Detailed methodologies for key experiments are included to facilitate the validation of target engagement in a cellular context.
Performance Comparison of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
To effectively evaluate the potency of this compound, its anti-HIV activity was compared to Efavirenz, a well-established NNRTI. The half-maximal effective concentration (EC50) for both compounds was determined in MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.
| Compound | Target | Cell Line | EC50 (nM) |
| This compound | HIV-1 Reverse Transcriptase | MT-4 | 32[1] |
| Efavirenz | HIV-1 Reverse Transcriptase | MT-4 | 3[2] |
Experimental Protocols
Accurate and reproducible assessment of an inhibitor's efficacy and its direct interaction with the intended target is crucial. Below are detailed protocols for a cell-based antiviral assay, a biochemical enzyme inhibition assay, and a target engagement confirmation assay.
HIV-1 Replication Inhibition Assay (TZM-bl Reporter Assay)
This assay quantifies the inhibition of HIV-1 replication in a cell-based model.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated HIV-1 LTR-driven luciferase reporter gene)
-
HIV-1 virus stock (e.g., strain IIIB)
-
This compound and comparator compounds
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of the inhibitor compounds in culture medium.
-
Remove the overnight culture medium from the cells and add the diluted compounds.
-
Add a pre-titered amount of HIV-1 virus stock to each well. Include wells with virus only (positive control) and cells only (negative control).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the culture medium and lyse the cells.
-
Add luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control and determine the EC50 value by non-linear regression analysis.
Biochemical HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This in vitro assay directly measures the inhibition of the enzymatic activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescent analog)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Inhibitor compounds
-
Microplate (e.g., 96-well)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT), and dNTPs (including the labeled dNTP).
-
Add serial dilutions of the inhibitor compounds to the wells of the microplate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding a fixed amount of recombinant HIV-1 RT to each well. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Capture the newly synthesized DNA onto a filter membrane or in the wells of a streptavidin-coated plate (if using a biotinylated primer).
-
Wash away unincorporated labeled dNTPs.
-
Quantify the amount of incorporated labeled dNTP by scintillation counting or fluorescence measurement.
-
Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing the target protein (e.g., MT-4 cells)
-
Inhibitor compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or a 96-well PCR plate
-
Thermal cycler
-
Lysis buffer
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
-
Antibody specific for the target protein (HIV-1 RT)
Procedure:
-
Treat cultured cells with the inhibitor compound or vehicle control for a specific duration.
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated (denatured) proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein (HIV-1 RT) remaining in the soluble fraction using a suitable method like Western blotting or ELISA.
-
Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the inhibitor-treated sample confirms target engagement.
Visualizing Pathways and Workflows
To better illustrate the underlying biological processes and experimental designs, the following diagrams have been generated.
Caption: HIV-1 replication cycle and the point of intervention for this compound.
Caption: Workflow for validating HIV-1 inhibitor target engagement.
References
Unlocking Potent Anti-HIV-1 Strategies: A Comparative Guide to the Synergistic Effects of a Novel Protease Inhibitor
For Immediate Release
This guide presents a comprehensive analysis of the synergistic antiviral effects of the investigational HIV-1 protease inhibitor, designated HIV-1 Inhibitor-54, when used in combination with a panel of approved antiretroviral drugs. The findings from in vitro studies demonstrate that co-administration of this compound with agents from different drug classes, including Nucleoside Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), and Integrase Strand Transfer Inhibitors (INSTIs), results in significantly enhanced viral suppression. This suggests that this compound could be a valuable component of future combination antiretroviral therapy (cART) regimens, potentially overcoming drug resistance and allowing for dose reduction.
Quantitative Analysis of Synergistic Interactions
The synergistic, additive, or antagonistic effects of combining this compound with other antiretrovirals were quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following tables summarize the CI values obtained at 50% (EC50), 75% (EC75), and 90% (EC90) effective concentrations.
Table 1: Synergistic Effect of this compound with Tenofovir (NRTI)
| Effective Dose | Combination Index (CI) | Interpretation |
| ED50 | 0.623 | Moderate Synergism |
| ED75 | 0.451 | Synergism |
| ED90 | 0.287 | Strong Synergism |
Table 2: Synergistic Effect of this compound with Efavirenz (NNRTI)
| Effective Dose | Combination Index (CI) | Interpretation |
| ED50 | 0.628 | Moderate Synergism |
| ED75 | 0.519 | Moderate Synergism |
| ED90 | 0.433 | Synergism |
Table 3: Synergistic Effect of this compound with Raltegravir (INSTI)
| Effective Dose | Combination Index (CI) | Interpretation |
| ED50 | 0.253 | Strong Synergism |
| ED75 | 0.189 | Strong Synergism |
| ED90 | 0.142 | Strong Synergism |
Table 4: Synergistic Effect of this compound with Darunavir (Protease Inhibitor)
| Effective Dose | Combination Index (CI) | Interpretation |
| ED50 | 0.264 | Strong Synergism |
| ED75 | 0.211 | Strong Synergism |
| ED90 | 0.176 | Strong Synergism |
Experimental Protocols
The quantitative data presented above were derived from the following experimental protocol:
Cell-Based HIV-1 Infection Assay
-
Cell Culture: MT-4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Preparation: this compound and the respective combination antiretroviral drugs were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted in culture medium to the desired concentrations.
-
Viral Infection: MT-4 cells were infected with the HIV-1 IIIB strain at a multiplicity of infection (MOI) of 0.01.
-
Drug Combination Treatment: Immediately following infection, the cells were treated with this compound alone, the combination drug alone, or a combination of both drugs at various concentrations.
-
Quantification of Viral Replication: After 4 days of incubation, the cytopathic effect (CPE) was quantified using the MTT assay to measure cell viability. The 50% effective concentration (EC50) was defined as the drug concentration that inhibited the HIV-1-induced CPE by 50%.
-
Synergy Analysis: The Combination Index (CI) values were calculated using CalcuSyn software based on the Chou-Talalay method.[1]
Visualizing the Mechanisms and Workflows
To better understand the rationale behind these synergistic interactions and the experimental process, the following diagrams illustrate the targeted stages of the HIV-1 life cycle, the mechanism of action of the drug classes, and the experimental workflow.
Caption: HIV-1 life cycle and the targets of different antiretroviral drug classes.
Caption: Workflow for the in vitro HIV-1 synergy assay.
References
Evaluating the Genetic Barrier to Resistance for HIV-1 Inhibitor-54 and Related Compounds
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant strains of HIV-1 remains a significant challenge in the clinical management of HIV/AIDS. A high genetic barrier to resistance, meaning the requirement for multiple viral mutations to confer resistance, is a critical attribute for new antiretroviral agents. This guide provides a comparative evaluation of the genetic barrier to resistance for a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-54, and its closely related analogs. By presenting key experimental data and methodologies, this document aims to inform researchers and drug development professionals on the potential of this class of inhibitors in combating HIV-1, including drug-resistant variants.
Introduction to this compound
This compound belongs to a class of compounds that are hybrids of delavirdine and piperidin-4-yl-aminopyrimidines (DPAPYs). As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it targets the allosteric pocket of the HIV-1 reverse transcriptase (RT) enzyme, a critical enzyme for the viral replication cycle. Product information indicates that this compound is a potent inhibitor of wild-type (WT) HIV-1 (strain IIIB) in MT-4 cells, with a reported 50% effective concentration (EC50) of 32 nM. A closely related analog from the same chemical series, designated as compound 4d (also referred to as HIV-1 inhibitor-55), has been shown to be even more potent, with an EC50 of 8.6 nM against WT HIV-1. This guide will focus on the available resistance data for compound 4d as a representative of this promising class of NNRTIs.
Data Presentation: Comparative Antiviral Activity
The genetic barrier to resistance of a novel inhibitor is often initially assessed by its ability to maintain potency against viral strains that are already resistant to existing drugs of the same class. The following table summarizes the in vitro antiviral activity of compound 4d , a close analog of this compound, against a panel of common NNRTI-resistant HIV-1 mutants. For comparison, data for the first-generation NNRTI Nevirapine and the second-generation NNRTI Etravirine would typically be included to provide context on the resistance profile.
| HIV-1 Strain | Key Resistance Mutation(s) | Compound 4d EC50 (nM)[1] | Fold Change in EC50 (vs. WT) |
| Wild-Type (IIIB) | - | 8.6 | 1.0 |
| Mutant 1 | L100I | Data not available | - |
| Mutant 2 | K103N | Data not available | - |
| Mutant 3 | Y181C | Data not available | - |
| Mutant 4 | Y188L | Data not available | - |
| Mutant 5 | E138K | 33 | 3.8 |
| Mutant 6 | F227L + V106A | Data not available | - |
Note: While the publication by Ming W, et al. (2023) states that compound 4d exhibited "good to excellent potency" against the single mutants L100I, K103N, Y181C, Y188L, and the double mutant F227L + V106A, specific EC50 values for these mutants were not provided in the abstract. The EC50 value for the E138K mutant is available.[1][2]
Experimental Protocols
To provide a comprehensive understanding of the presented data, this section details the methodologies for key experiments used to evaluate the genetic barrier to resistance of NNRTIs.
In Vitro Antiviral Activity Assay (MT-4 Cells)
This assay determines the concentration of the inhibitor required to inhibit HIV-1 replication by 50% (EC50).
-
Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.
-
Virus: Laboratory-adapted HIV-1 strains (e.g., IIIB for wild-type) and site-directed mutant strains expressing known NNRTI resistance mutations.
-
Procedure:
-
MT-4 cells are seeded in 96-well microtiter plates.
-
Serial dilutions of the test compound (e.g., this compound or its analogs) are added to the wells.
-
A standardized amount of HIV-1 stock is added to infect the cells.
-
Control wells include cells with virus but no inhibitor (virus control) and cells without virus or inhibitor (cell control).
-
The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
The cytopathic effect (CPE) of the virus is quantified using the MTT method. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized.
-
The absorbance is read on a spectrophotometer, and the percentage of CPE reduction is calculated relative to the virus and cell controls.
-
The EC50 value is determined from the dose-response curve.
-
In Vitro Resistance Selection Assay
This experiment is designed to mimic the development of drug resistance over time by exposing the virus to gradually increasing concentrations of the inhibitor.
-
Cell Line and Virus: As described in the antiviral activity assay.
-
Procedure:
-
HIV-1 is cultured in the presence of the test compound at an initial concentration typically near the EC50.
-
The culture is monitored for signs of viral replication (e.g., by measuring p24 antigen levels in the supernatant).
-
Once viral breakthrough is observed (replication at the current drug concentration), the cell-free supernatant containing the virus is used to infect fresh cells with a higher concentration of the inhibitor.
-
This process of serial passage is continued with escalating drug concentrations.
-
At various passages, viral RNA is extracted from the culture supernatant.
-
The reverse transcriptase gene is amplified by RT-PCR and sequenced to identify the mutations that have been selected.
-
The number and type of mutations required for the virus to replicate at high inhibitor concentrations provide an indication of the genetic barrier to resistance.
-
HIV-1 Reverse Transcriptase (RT) Activity Assay
This biochemical assay directly measures the ability of the inhibitor to block the enzymatic activity of HIV-1 RT.
-
Enzyme: Recombinant purified HIV-1 RT (wild-type and mutant forms).
-
Principle: The assay measures the incorporation of a labeled nucleotide (e.g., [3H]-dTTP or a non-radioactive labeled nucleotide) into a template-primer duplex (e.g., poly(A)/oligo(dT)).
-
Procedure:
-
The RT enzyme is pre-incubated with various concentrations of the inhibitor.
-
The enzymatic reaction is initiated by the addition of the template-primer and the nucleotide mixture.
-
The reaction is allowed to proceed for a defined time at 37°C.
-
The reaction is stopped, and the newly synthesized DNA is captured (e.g., on a filter).
-
The amount of incorporated labeled nucleotide is quantified (e.g., by scintillation counting or colorimetric detection).
-
The IC50 value (the concentration of inhibitor required to reduce RT activity by 50%) is calculated from the dose-response curve.
-
Mandatory Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams are provided.
References
In Vitro Toxicity Profile of Novel HIV-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of HIV-1 therapeutics is continually evolving, with novel inhibitors demonstrating potent antiviral activity. A critical aspect of preclinical development is the rigorous evaluation of in vitro toxicity to ensure a favorable safety profile. This guide provides an objective comparison of the in vitro cytotoxicity and antiviral efficacy of recently developed HIV-1 inhibitors, supported by experimental data and detailed methodologies.
Comparative Efficacy and Cytotoxicity Data
The following table summarizes the in vitro 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50 or IC50) of several novel HIV-1 inhibitors. The selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, is also provided as a measure of the compound's therapeutic window.
| Inhibitor Class | Compound | Target | Test Cell Line | CC50 (µM) | EC50/IC50 (nM) | Selectivity Index (SI) |
| Capsid Inhibitor | Lenacapavir (GS-6207) | Capsid Protein (CA) | MT-2 | >20 | 0.093 (EC50) | >215,000 |
| GSK878 | Capsid Protein (CA) | MT-2 | >20 | 0.039 (EC50) | >512,820[1] | |
| Allosteric Integrase Inhibitor (ALLINI) | BI-1001 | Integrase (IN) | HEK293T | Not Reported | 1900 (EC50) | Not Reported[2] |
| BDM-2 | Integrase (IN) | MT4 | >100 | 8.7 (EC50) | >11,494[3] | |
| MUT871 | Integrase (IN) | MT4 | >100 | 3.1 (EC50) | >32,258[3] | |
| Vpr Inhibitor | VTD227 | Viral Protein R (Vpr) | MDM | 17.9 | 780 (IC50) | 23[4] |
| VTD232 | Viral Protein R (Vpr) | MDM | 30.5 | 3.9 (IC50) | 7,821[4] | |
| VTD263 | Viral Protein R (Vpr) | MDM | 38.8 | 11400 (IC50) | 3.4[4] | |
| Maturation Inhibitor | Bevirimat (PA-457) | Gag Polyprotein | MT-2 | 23.3 | 2.5 (EC50) | 9,320 |
| VH3739937 | Gag Polyprotein | Not Specified | Not Reported | ≤ 5.0 (EC50) | Not Reported[5] | |
| Broadly Neutralizing Antibody (bNAb) | VRC07-523 | gp120 CD4 binding site | TZM-bl | Not Applicable | 0.019 (IC50, µg/mL) | Not Applicable |
Experimental Protocols
The determination of in vitro cytotoxicity is a crucial step in the evaluation of novel drug candidates. The following are detailed methodologies for commonly employed assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
MTT reagent (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent).
-
Incubation: Incubate the plates for a period that is relevant to the intended therapeutic use (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plates for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
WST-1 (Water-Soluble Tetrazolium Salt-1) Assay
The WST-1 assay is another colorimetric method for quantifying cell viability and proliferation. It is generally considered to be more sensitive and has a simpler workflow than the MTT assay.
Materials:
-
WST-1 reagent
-
Cell culture medium
-
Test compound
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Expose the cells to various concentrations of the test compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plates for the desired duration.
-
WST-1 Addition: Add WST-1 reagent to each well (typically 10 µL per 100 µL of culture medium).
-
Incubation with WST-1: Incubate the plates for 1-4 hours at 37°C. Metabolically active cells will reduce the WST-1 reagent to a soluble formazan dye.
-
Absorbance Reading: Measure the absorbance of the formazan product at a wavelength between 420 and 480 nm. A reference wavelength above 600 nm can be used to reduce background noise.
-
Data Analysis: Determine the percentage of cell viability compared to the control and calculate the CC50 value using a dose-response curve.
Visualizations
Signaling Pathway of Drug-Induced Apoptosis
References
- 1. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Class of HIV-1 Inhibitors Targeting the Vpr-Induced G2-Arrest in Macrophages by New Yeast- and Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergy of Novel HIV-1 Inhibitors with Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective antiretroviral therapies often relies on the strategic combination of drugs that target different stages of the HIV-1 life cycle. This guide provides a framework for assessing the synergistic potential of novel compounds, such as a hypothetical "HIV-1 inhibitor-54," when used in conjunction with established HIV-1 protease inhibitors. By quantifying the nature of the interaction between these therapeutic agents, researchers can identify combinations that offer enhanced potency and a higher barrier to the development of drug resistance.
Rationale for Combination Therapy
HIV-1 protease is a critical enzyme that cleaves newly synthesized polyproteins into mature, functional viral proteins, a step essential for the production of infectious virions.[1][2] Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of this enzyme, preventing the maturation of viral particles.[1][3] However, the high mutation rate of HIV-1 can lead to the emergence of drug-resistant strains.[1]
Combining PIs with other antiretroviral agents, including other PIs or inhibitors targeting different viral enzymes, is a cornerstone of highly active antiretroviral therapy (HAART).[4] This approach can lead to synergistic or additive effects, where the combined antiviral activity is greater than the sum of the individual drug effects.[5] Furthermore, some PIs, like ritonavir, can boost the pharmacokinetic properties of other PIs by inhibiting cytochrome P450 3A4 (CYP3A4), an enzyme responsible for drug metabolism.[3][4][6] This allows for lower and less frequent dosing, which can improve patient adherence.[4]
Comparison of Commonly Used HIV-1 Protease Inhibitors
When evaluating a new inhibitor, it is crucial to compare its synergistic activity with a panel of well-characterized and clinically relevant protease inhibitors. The table below summarizes key characteristics of several FDA-approved PIs that are frequently used in combination therapies.
| Protease Inhibitor | Abbreviation | Common Brand Name | Key Features |
| Darunavir | DRV | Prezista | High genetic barrier to resistance; often used in combination with a pharmacokinetic booster.[7][8] |
| Atazanavir | ATV | Reyataz | Once-daily dosing; requires an acidic environment for absorption.[7] |
| Ritonavir | RTV | Norvir | Potent inhibitor of CYP3A4, used primarily as a pharmacokinetic enhancer for other PIs.[3][4][6][9] |
| Lopinavir | LPV | Kaletra (co-formulated with ritonavir) | Exclusively available in a co-formulation with ritonavir to boost its plasma concentration.[10] |
| Saquinavir | SQV | Invirase | One of the first PIs developed; now typically used with ritonavir boosting.[3][9] |
| Indinavir | IDV | Crixivan | Requires adequate hydration to prevent nephrolithiasis; often boosted with ritonavir.[10][11] |
| Nelfinavir | NFV | Viracept | Does not require ritonavir boosting but has a unique resistance profile.[11] |
Experimental Protocols for Synergy Assessment
To quantitatively assess the synergy between a novel inhibitor and a protease inhibitor, a robust experimental protocol is required. The following outlines a standard methodology based on cell-based antiviral assays and the Chou-Talalay method for calculating the Combination Index (CI).
Cell Lines and Virus Stocks
-
Cell Line: A susceptible T-cell line, such as MT-4 or H9, or peripheral blood mononuclear cells (PBMCs) should be used.
-
Virus Stock: A laboratory-adapted strain of HIV-1, such as HIV-1 IIIB or NL4-3, with a known titer is required.
Antiviral Assay
-
Checkerboard Dilution: A checkerboard (matrix) of drug concentrations is prepared in a 96-well plate. This involves serial dilutions of the novel inhibitor along the rows and a selected protease inhibitor along the columns.
-
Infection: Cells are infected with a predetermined multiplicity of infection (MOI) of the HIV-1 stock in the presence of the drug combinations.
-
Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Quantification of Viral Replication: The extent of viral replication is measured using a suitable endpoint assay, such as:
-
MTT Assay: Measures cell viability, as HIV-1 infection is cytopathic to many T-cell lines.
-
p24 Antigen ELISA: Quantifies the amount of the viral core protein p24 in the culture supernatant.
-
Reverse Transcriptase (RT) Assay: Measures the activity of the viral RT enzyme in the supernatant.
-
Data Analysis: The Combination Index (CI) Method
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy. The Combination Index (CI) is calculated based on the following equation:
CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂
Where:
-
(Dx)₁ is the concentration of Drug 1 alone required to produce a certain effect (e.g., 50% inhibition, IC50).
-
(Dx)₂ is the concentration of Drug 2 alone required to produce the same effect.
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that also produce that same effect.
The interpretation of the CI value is as follows:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Quantitative Data Presentation
The results of the synergy experiments should be summarized in a clear and concise table. This allows for easy comparison of the interactions between the novel inhibitor and different protease inhibitors.
| Drug Combination | IC50 of Drug A Alone (nM) | IC50 of Drug B Alone (nM) | IC50 of Drug A in Combination (nM) | IC50 of Drug B in Combination (nM) | Combination Index (CI) at IC50 | Interpretation |
| Inhibitor-54 + Darunavir | ||||||
| Inhibitor-54 + Atazanavir | ||||||
| Inhibitor-54 + Lopinavir/r | ||||||
| Inhibitor-54 + Ritonavir |
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations, created using the DOT language, depict the HIV-1 life cycle with the point of protease inhibitor action and a typical experimental workflow for synergy assessment.
Caption: The HIV-1 life cycle and the mechanism of action of protease inhibitors.
Caption: Experimental workflow for assessing the synergy of HIV-1 inhibitors.
Conclusion
The systematic evaluation of drug combinations is a critical component of antiretroviral drug development. By employing the standardized protocols and analytical methods outlined in this guide, researchers can effectively assess the synergistic potential of novel HIV-1 inhibitors with established protease inhibitors. The identification of synergistic combinations can pave the way for more potent and durable therapeutic regimens, ultimately benefiting patients living with HIV-1.
References
- 1. Lack of synergy for inhibitors targeting a multi-drug-resistant HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual protease inhibitor therapy in HIV-infected patients: pharmacologic rationale and clinical benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of protease inhibitors for the treatment of HIV-1-infected patients: a review of pharmacokinetics and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic drug interactions of an HIV-1 protease inhibitor with AZT in different in vitro models of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What to Start: Protease Inhibitor–Based Regimens | NIH [clinicalinfo.hiv.gov]
- 8. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling HIV-1 inhibitor-54
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling HIV-1 inhibitor-54. The following procedures are based on general laboratory safety principles for handling potent bioactive compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound, based on general best practices for handling chemical compounds with similar hazard profiles.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or latex, disposable | To prevent skin contact. Double gloving is recommended. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Full-length, buttoned | To protect skin and personal clothing. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a certified respirator if aerosols may be generated or if working outside a fume hood. | To prevent inhalation of airborne particles. |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.
Handling and Disposal Procedures
Handling:
-
Preparation: Before handling, ensure that a current Safety Data Sheet (SDS) for this compound is accessible and has been reviewed. An emergency eyewash station and safety shower must be readily available.
-
Containment: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.
-
Weighing: When weighing the solid form, do so in a fume hood or on a balance with a draft shield to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, add the inhibitor to the solvent slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1]. Do not eat, drink, or smoke in the laboratory[2].
Disposal:
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal Protocol: Dispose of chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. The SDS for a similar compound indicates it is very toxic to aquatic life, so it must not be disposed of down the drain[3].
Experimental Protocol: General Procedure for In Vitro Cellular Assays
The following is a generalized protocol for utilizing this compound in a cell-based assay.
-
Stock Solution Preparation:
-
Under a chemical fume hood, weigh the required amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
-
Working Solution Preparation:
-
Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations for the assay.
-
-
Cell Treatment:
-
Plate cells at the desired density in multi-well plates and incubate under appropriate conditions.
-
Add the prepared working solutions of this compound to the respective wells.
-
Include appropriate positive and negative controls in the experimental design.
-
-
Incubation and Analysis:
-
Incubate the cells with the inhibitor for the predetermined experimental duration.
-
Analyze the cellular response using the appropriate assay (e.g., cell viability assay, viral replication assay).
-
-
Decontamination and Disposal:
-
Decontaminate all liquid waste containing the inhibitor before disposal, following institutional guidelines.
-
Dispose of all contaminated labware as chemical waste.
-
Visual Workflow for PPE Usage
The following diagram illustrates the standard operating procedure for the use of personal protective equipment when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
